Trichloroacetyl Chloride-13C2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl4O/c3-1(7)2(4,5)6/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFOMCVHYWHZJE-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([13C](Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434855 | |
| Record name | Trichloroacetyl Chloride-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165399-57-5 | |
| Record name | Trichloroacetyl Chloride-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Trichloroacetyl Chloride-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Trichloroacetyl Chloride-13C2, a valuable isotopically labeled reagent in synthetic chemistry and drug development.
Core Chemical Properties
This compound is the isotopically labeled form of trichloroacetyl chloride, where both carbon atoms are the heavy isotope ¹³C. This labeling provides a powerful tool for tracing the metabolic fate of molecules and for mechanistic studies using mass spectrometry and NMR spectroscopy.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. Data for the unlabeled analogue is also provided for comparison.
| Property | This compound | Trichloroacetyl Chloride (unlabeled) |
| Molecular Formula | ¹³C₂Cl₄O[1] | C₂Cl₄O[1] |
| Molecular Weight | 183.82 g/mol [1] | 181.83 g/mol |
| CAS Number | 165399-57-5[1] | 76-02-8 |
| Appearance | Colorless to pale yellow liquid[1] | Colorless to pale yellow liquid |
| Odor | Pungent[1] | Pungent |
| Density | 1.629 g/mL[1] | 1.62 g/cm³ at 20 °C |
| Boiling Point | 114-116 °C[1] | 117.9 °C |
| Melting Point | No data available | -57 °C |
| Solubility | Reacts with water and alcohol | Miscible with diethyl ether, reacts with water and alcohol |
| Refractive Index | No data available | n20/D 1.470 |
| Vapor Pressure | No data available | 16 mmHg (20 °C) |
Synthesis of this compound
A potential synthetic pathway for this compound would start from a commercially available ¹³C₂ labeled precursor, such as [1,2-¹³C₂]acetic acid.
Proposed Experimental Protocol:
Reaction: Chlorination of [1,2-¹³C₂]Acetyl Chloride
-
Preparation of [1,2-¹³C₂]Acetyl Chloride: [1,2-¹³C₂]Acetic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to produce [1,2-¹³C₂]acetyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat.
-
Chlorination: Gaseous chlorine (Cl₂) is bubbled through the [1,2-¹³C₂]acetyl chloride in the presence of a catalyst. Activated charcoal is a commonly used heterogeneous catalyst for this reaction. The reaction is typically carried out at elevated temperatures (e.g., 100-140 °C).
-
Monitoring: The progress of the chlorination can be monitored by gas chromatography (GC) to follow the conversion of mono-, di-, and finally trichlorinated products.
-
Purification: Upon completion, the reaction mixture is cooled, and excess chlorine is removed by purging with an inert gas (e.g., nitrogen or argon). The catalyst is then removed by filtration. The resulting crude this compound is purified by fractional distillation.
Logical Workflow for the Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Reactivity and Experimental Protocols
This compound is a highly reactive acylating agent. The electron-withdrawing effect of the three chlorine atoms on the alpha-carbon makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. It readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.
Reaction with Alcohols: Esterification
A common application of this compound is the esterification of alcohols. This reaction proceeds via a nucleophilic acyl substitution mechanism.
General Reaction Scheme:
¹³CCl₃¹³COCl + R-OH → ¹³CCl₃¹³COOR + HCl
Experimental Protocol: Acylation of a Primary Alcohol
This protocol is a general guideline for the acylation of a primary alcohol with this compound.
-
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF))
-
Tertiary amine base (e.g., triethylamine (TEA) or pyridine) to act as a scavenger for the HCl byproduct.
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the primary alcohol (1 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography or distillation.
-
Nucleophilic Acyl Substitution Mechanism: Esterification
Caption: Nucleophilic acyl substitution mechanism for esterification.
Safety and Handling
This compound is a corrosive, toxic, and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts violently with water and alcohols, releasing toxic hydrogen chloride gas. Store in a cool, dry, and well-ventilated area away from incompatible substances.
This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For specific applications, it is crucial to consult relevant literature and perform appropriate risk assessments.
References
In-Depth Technical Guide to Trichloroacetyl Chloride-13C2 (CAS: 165399-57-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trichloroacetyl Chloride-13C2, a stable isotope-labeled compound crucial for advancements in metabolic research, drug development, and toxicological studies. This document details its chemical and physical properties, outlines experimental protocols for its application, and illustrates its role in metabolic pathway analysis.
Core Compound Properties
This compound is a derivative of trichloroacetyl chloride where both carbon atoms are the heavy isotope ¹³C. This isotopic labeling provides a distinct mass signature, enabling researchers to trace the molecule and its metabolites through complex biological systems using mass spectrometry and NMR spectroscopy.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 165399-57-5 | [1] |
| Molecular Formula | ¹³C₂Cl₄O | [2] |
| Molecular Weight | 183.8 g/mol | [1] |
| Boiling Point | 114-116 °C | [2] |
| Density | 1.629 g/mL | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Pungent | [2] |
Applications in Research and Development
The primary utility of this compound lies in its application as a tracer in metabolic and toxicological studies. Its high reactivity as an acylating agent also makes it a valuable tool for synthesizing other ¹³C-labeled molecules, which can serve as internal standards in analytical chemistry.[2]
In the context of drug development, understanding the metabolic fate of compounds is critical. ¹³C-labeled compounds like this compound are instrumental in these investigations, allowing for the tracking of metabolic pathways and the identification of metabolic bottlenecks.[3]
A significant application is in the study of toxicological pathways. For instance, this compound can be metabolized in vivo to trichloroacetic acid-¹³C₂, a labeled metabolite that can be tracked to gain insights into the toxicokinetics of chlorinated compounds.[2][4]
Experimental Protocols
General Workflow for In Vivo Metabolic Study
The following diagram outlines a typical experimental workflow for an in vivo study utilizing this compound to investigate the metabolism of a parent compound.
Metabolic Pathway Visualization
A key metabolic transformation of this compound in vivo is its hydrolysis to trichloroacetic acid-¹³C₂. This process is significant in toxicological studies as trichloroacetic acid is a known metabolite of several chlorinated solvents. The ability to trace the ¹³C label allows for precise quantification of this conversion and subsequent metabolic fate.
References
- 1. labshake.com [labshake.com]
- 2. BC derivatization for dissolved marine metabolites [protocols.io]
- 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 1,1,2-Trichloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | 165399-57-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Synthesis of Trichloroacetyl Chloride-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroacetyl chloride (C₂Cl₄O) is a highly reactive organic compound widely used as an intermediate in chemical synthesis.[1][2] Its applications span the production of pesticides, pharmaceuticals, and esters and anhydrides of trichloroacetic acid.[3][4] The isotopically labeled version, Trichloroacetyl Chloride-13C2, is of significant interest in studies requiring the tracing of the acetyl group through metabolic or chemical pathways, such as in the investigation of chloroform formation from trichloroacetyl-containing compounds.[5]
This guide proposes a robust synthetic route starting from commercially available Chloroacetyl chloride-(1,2-13C2). The proposed method is an adaptation of the well-documented industrial process involving the chlorination of acetyl chloride derivatives.[4][6]
Proposed Synthetic Pathway
The most direct and cost-effective proposed synthesis of this compound involves a two-step chlorination of Chloroacetyl chloride-(1,2-13C2). This precursor is commercially available with high isotopic purity (99 atom % 13C).[7][8] The pathway proceeds through the intermediate Dichloroacetyl chloride-13C2.
The overall reaction scheme is as follows:
Cl¹³CH₂¹³COCl + Cl₂ → Cl₂¹³CH¹³COCl + HCl Cl₂¹³CH¹³COCl + Cl₂ → Cl₃¹³C¹³COCl + HCl
This multi-step chlorination can be effectively catalyzed by activated charcoal, which offers the advantage of being a heterogeneous catalyst that is easily removed from the reaction mixture.[6]
Logical Flow of the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of unlabeled trichloroacetyl chloride.[1][4][6] All operations should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and products.
Materials and Reagents
| Reagent | CAS No. (Labeled) | Supplier Example | Purity |
| Chloroacetyl chloride-(1,2-13C2) | 286367-76-8 | Cambridge Isotope Laboratories | 99 atom % ¹³C, ≥97% chemical purity |
| Chlorine Gas (Cl₂) | 7782-50-5 | Standard Supplier | ≥99.5% |
| Activated Charcoal (granules) | 7440-44-0 | Standard Supplier | Dried before use |
| Nitrogen Gas (N₂) | 7727-37-9 | Standard Supplier | High purity |
Equipment
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube
-
Reflux condenser connected to a gas scrubber (for HCl and excess Cl₂)
-
Heating mantle with temperature controller
-
Dropping funnel (if starting with a liquid precursor to be added)
-
Distillation apparatus
Synthetic Procedure
Step 1: Synthesis of Dichloroacetyl chloride-13C2
-
Dry the activated charcoal granules at 110°C for at least 4 hours and allow to cool in a desiccator.
-
Charge the 500 mL flask with the dried activated charcoal.
-
Carefully add Chloroacetyl chloride-(1,2-13C2) to the flask.
-
Heat the mixture to 100-110°C while stirring.
-
Introduce a steady stream of chlorine gas into the reaction mixture through the gas inlet tube. The reaction is exothermic and the temperature should be carefully controlled.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) to observe the conversion of the starting material to the monochlorinated product.
-
Once the conversion to Dichloroacetyl chloride-13C2 is maximized, stop the chlorine flow.
Step 2: Synthesis of this compound
-
Continue heating the reaction mixture containing the crude Dichloroacetyl chloride-13C2 at 110°C.
-
Re-introduce gaseous chlorine into the mixture.
-
Continue the reaction for 3.5 to 4.5 hours, monitoring the formation of this compound by GC.[6]
-
After the reaction is complete (as determined by GC analysis showing the disappearance of the dichloro intermediate), stop the chlorine flow and allow the mixture to cool.
-
Purge the system with dry nitrogen gas to remove any excess dissolved chlorine.
Step 3: Purification
-
Filter the cooled reaction mixture to remove the activated charcoal catalyst.
-
Transfer the crude this compound to a distillation apparatus.
-
Perform a fractional distillation. Collect the fraction boiling at approximately 118°C.
-
The final product should be a colorless liquid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow diagram.
Quantitative Data and Characterization
The following table summarizes expected yields and purity based on analogous syntheses of unlabeled trichloroacetyl chloride.[4][6] These values should be considered as targets for the synthesis of the labeled compound.
| Parameter | Target Value | Method of Analysis |
| Yield | ~95% | Gravimetric |
| Purity | ≥96% (crude), >99% (distilled) | Gas Chromatography (GC) |
| Boiling Point | ~118°C | Thermometry |
| Density | ~1.62 g/cm³ at 20°C | Densitometry |
Characterization:
-
Mass Spectrometry (MS): To confirm the isotopic incorporation. The molecular ion peak should correspond to the mass of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR will show characteristic shifts for the two carbon atoms, confirming their presence and chemical environment.
-
Infrared (IR) Spectroscopy: To identify the carbonyl (C=O) stretching frequency, characteristic of an acyl chloride.
Safety Considerations
Trichloroacetyl chloride is a corrosive and toxic substance. It reacts violently with water, alcohols, and ammonia.[1]
-
Handling: All manipulations must be performed in a certified fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Toxicity: The compound is highly toxic by ingestion and inhalation.[3] Avoid breathing vapors.
-
Reactivity: Keep away from moisture. The reaction produces hydrogen chloride (HCl) gas, which must be neutralized in a scrubber.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
This guide provides a comprehensive overview for the synthesis of this compound. By adapting established industrial methods, researchers can effectively produce this valuable labeled compound for their specific applications. Careful adherence to the outlined protocol and safety precautions is essential for a successful and safe synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. Trichloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 3. Trichloroacetyl chloride | C2Cl4O | CID 6420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nuv.ac.in [nuv.ac.in]
- 5. pub.geus.dk [pub.geus.dk]
- 6. US5659078A - Process for the preparation of trichloroacetyl chloride - Google Patents [patents.google.com]
- 7. CHLOROACETYL CHLORIDE | Eurisotop [eurisotop.com]
- 8. Chloroacetyl chloride-2-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to Trichloroacetyl Chloride-13C2 Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trichloroacetyl Chloride-13C2, a stable isotope-labeled reagent with significant potential in chemical proteomics and metabolomics. This document details its synthesis, physicochemical properties, and proposed applications in mass spectrometry-based quantitative analysis. While specific peer-reviewed applications of this reagent are not yet widely published, this guide offers a robust theoretical and practical framework for its use in research and drug development.
Introduction to this compound
This compound is the isotopically labeled analog of trichloroacetyl chloride, containing two Carbon-13 atoms in place of the naturally abundant Carbon-12. This isotopic enrichment makes it a powerful tool for quantitative mass spectrometry. As a highly reactive acylating agent, it can be used to derivatize biomolecules, introducing a "heavy" isotopic tag. This allows for the differentiation and relative quantification of molecules from different experimental conditions when analyzed alongside their "light" (unlabeled) counterparts.
The primary application of this compound is anticipated to be in chemical proteomics, where it can be used to label proteins on nucleophilic amino acid residues. This can aid in identifying drug targets, profiling enzyme activity, and understanding post-translational modifications.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | ¹³C₂Cl₄O | --INVALID-LINK-- |
| Molecular Weight | 183.87 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 181.877035 Da | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | Inferred from unlabeled compound |
| Boiling Point | 117-118 °C | Inferred from unlabeled compound |
| Reactivity | Reacts with nucleophiles (e.g., amines, alcohols, thiols) | General chemical knowledge |
Synthesis of this compound
Proposed Experimental Protocol for Synthesis
Starting Material: 2,2,2-Trichloro-acetic Acid-13C2 (CAS: 165399-56-4), commercially available from suppliers of stable isotope-labeled compounds.
Reaction: ¹³CCl₃¹³COOH + SOCl₂ → ¹³CCl₃¹³COCl + SO₂ + HCl
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-Trichloro-acetic Acid-13C2 (1 equivalent).
-
Slowly add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 76 °C for thionyl chloride) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
Purify the resulting this compound by fractional distillation under reduced pressure to obtain the pure product.
Note: This is a proposed protocol and should be performed by a qualified chemist with appropriate safety precautions, as trichloroacetyl chloride and thionyl chloride are corrosive and react with moisture.
Application in Chemical Proteomics: A Proposed Workflow
This compound is a highly reactive electrophile that can covalently modify nucleophilic residues on proteins, such as the side chains of lysine, serine, threonine, and tyrosine. This reactivity makes it a suitable reagent for chemical proteomics to profile protein reactivity and identify potential drug targets. A typical workflow would involve differential labeling of two proteome samples ("light" vs. "heavy") followed by mass spectrometry analysis.
Proposed Experimental Protocol for Protein Labeling
-
Sample Preparation: Prepare two cell lysates or protein extracts representing different biological states (e.g., treated vs. untreated).
-
"Heavy" Labeling: Treat one sample with this compound at a carefully optimized concentration (e.g., in the low millimolar range) for a defined period at a controlled pH and temperature.
-
"Light" Labeling/Control: Treat the second sample with an equimolar amount of unlabeled ("light") trichloroacetyl chloride under identical conditions.
-
Quenching: Quench the labeling reaction in both samples by adding a primary amine-containing buffer (e.g., Tris or glycine).
-
Sample Combination: Combine the "heavy" and "light" labeled samples in a 1:1 ratio.
-
Protein Digestion: Denature, reduce, alkylate, and digest the combined protein sample with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the "heavy" and "light" labeled pairs.
Quantitative Data and Mass Spectrometry Analysis
The key to quantitative analysis using this compound is the precise mass difference introduced by the isotopic label. The trichloroacetyl-13C2 group will add a specific mass to the modified molecule, which will be 2.0067 Da heavier than the mass added by the unlabeled trichloroacetyl group.
Mass Shifts on Amino Acid Residues
The reaction of trichloroacetyl chloride with nucleophilic amino acid side chains results in the formation of a stable covalent bond and the loss of HCl. The expected mass shifts are detailed in Table 2.
| Amino Acid | Nucleophilic Group | Adduct | Mass Shift (Unlabeled) | Mass Shift (13C2-labeled) | Mass Difference (Da) |
| Lysine | ε-amino (-NH₂) | Amide | +144.9149 | +146.9216 | 2.0067 |
| Serine | Hydroxyl (-OH) | Ester | +144.9149 | +146.9216 | 2.0067 |
| Threonine | Hydroxyl (-OH) | Ester | +144.9149 | +146.9216 | 2.0067 |
| Tyrosine | Phenolic Hydroxyl (-OH) | Ester | +144.9149 | +146.9216 | 2.0067 |
| Cysteine | Thiol (-SH) | Thioester | +144.9149 | +146.9216 | 2.0067 |
Mass Spectrometry Data Interpretation
In the mass spectrum, a peptide modified with the trichloroacetyl group will appear as a pair of peaks separated by the mass difference of the isotopic label. For a singly charged peptide, this difference will be 2.0067 Da. For a doubly charged peptide, the difference in the m/z value will be 1.00335, and so on. The relative intensity of the "light" and "heavy" peaks reflects the relative abundance of the modified peptide in the two original samples.
Conclusion
This compound is a promising reagent for quantitative proteomics and other applications where the derivatization of nucleophilic functional groups is desired. Its high reactivity and the defined mass shift upon labeling allow for precise relative quantification of biomolecules. While specific applications are yet to be widely documented, the principles and proposed protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this powerful isotopic labeling tool. As with any highly reactive chemical, appropriate handling and optimization of reaction conditions are crucial for successful and reproducible results.
A Comprehensive Safety and Handling Guide for Trichloroacetyl Chloride-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of Trichloroacetyl Chloride-13C2. While isotopic labeling is a powerful tool in metabolic and mechanistic studies, it is critical to recognize that the chemical reactivity and associated hazards of this compound are essentially identical to its unlabeled analogue. This document synthesizes data from various safety data sheets (SDS) and chemical databases to provide a comprehensive resource for laboratory personnel.
Chemical Identification and Properties
This compound is the isotopically labeled form of trichloroacetyl chloride, where the two carbon atoms are carbon-13 isotopes. It is a highly reactive acyl chloride used in organic synthesis.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | ¹³C₂Cl₄O | [2] |
| Molecular Weight | 183.8 g/mol | [2][3] |
| CAS Number | 165399-57-5 | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [1][5][6] |
| Odor | Pungent, strong | [1][6] |
| Boiling Point | 114 - 116 °C | [1][7] |
| Melting Point | -57 °C | [7] |
| Density | ~1.629 g/mL at 25 °C | [1] |
| Solubility | Reacts violently with water |[7] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance requiring stringent safety protocols. Its primary dangers stem from its high toxicity upon inhalation and its corrosive nature.[8][9] It reacts violently with water and moisture, releasing toxic and corrosive fumes of hydrogen chloride gas and phosgene.[1][5]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[7][9][10][11] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7][9][10][11] |
| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage[7][9][10][11] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[7][10] |
GHS Pictograms: GHS05 (Corrosion), GHS06 (Toxic)[11] Signal Word: Danger[10][11]
Below is a diagram illustrating the logical hierarchy of the primary hazards associated with this compound.
Toxicology and Health Effects
Exposure to this compound can cause severe health effects.
-
Inhalation: May be fatal if inhaled.[5][10] Causes severe chemical burns to the respiratory tract, and higher exposures can lead to pulmonary edema, a medical emergency characterized by a buildup of fluid in the lungs.[8]
-
Skin Contact: Causes severe skin burns and is rapidly absorbed.[5][8] Immediate and thorough decontamination is essential.
-
Eye Contact: Causes severe eye burns and potentially irreversible eye damage.[5][8] It is a lachrymator, a substance that stimulates tear production.[5]
-
Ingestion: Harmful if swallowed.[9] Causes severe burns to the gastrointestinal tract.[5] Ingestion can lead to severe swelling and danger of perforation of the esophagus or stomach.[7]
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical following any exposure. Facilities must be equipped with an eyewash station and a safety shower.[5]
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
|---|---|---|
| Inhalation | Remove victim to fresh air immediately. If not breathing, give artificial respiration (do not use mouth-to-mouth). If breathing is difficult, administer oxygen. Seek immediate medical attention. | [4][5][10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. | [5][8][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][7][10] |
| Ingestion | Do NOT induce vomiting. If victim is conscious, rinse mouth with water and give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[5][7][10] |
The following workflow diagram outlines the critical steps for emergency response to personnel exposure.
Handling, Storage, and Spill Management
Proper handling and storage are paramount to preventing exposure and accidents.
-
Handling: Always work in a well-ventilated area, preferably under a chemical fume hood.[7][10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, chemical splash goggles, a face shield, and protective clothing.[5][8] Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5][10] Keep containers tightly closed and protected from moisture, as the material reacts violently with water.[5][7] Store in a designated corrosives area.[5]
-
Incompatible Materials: Avoid contact with water, bases, alcohols, amines, and metals.[7][9][12]
-
Spill Response: In case of a spill, evacuate personnel to a safe area.[10] Provide ventilation.[5] Absorb the spill with an inert, dry material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[5][10] Do not use water for cleanup.[5][8]
The diagram below details the workflow for a safe response to an accidental spill.
Experimental Protocols for Safety Assessment
For drug development and research applications where chronic toxicity data may be limited, specific assays can be employed to assess the safety profile of this compound or its derivatives.[3]
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Objective: To determine the concentration at which the compound induces cell death in a human cell line (e.g., HepG2 for liver toxicity).
-
Methodology:
-
Cell Culture: Plate human cell lines in 96-well plates and allow them to adhere overnight.
-
Compound Exposure: Treat cells with a serial dilution of the test compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution using a microplate reader at ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to an untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Protocol 2: Genotoxicity Assessment using Ames Test
-
Objective: To assess the mutagenic potential of the compound by testing its ability to induce reverse mutations in a histidine-requiring strain of Salmonella typhimurium.
-
Methodology:
-
Strain Preparation: Prepare cultures of appropriate S. typhimurium tester strains (e.g., TA98, TA100).
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing.
-
Exposure: Combine the bacterial strain, the test compound at various concentrations, and the S9 mix (if used) in a test tube with molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies (his+). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result for mutagenicity.[3]
-
References
- 1. srdrugs.in [srdrugs.in]
- 2. This compound | C2Cl4O | CID 10058193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 165399-57-5 | Benchchem [benchchem.com]
- 4. Trichloro Acetyl-13C2 Chloride Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Trichloroacetyl chloride | C2Cl4O | CID 6420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.be [fishersci.be]
- 8. nj.gov [nj.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Trichloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
Physical properties of Trichloroacetyl Chloride-13C2.
An In-depth Technical Guide to the Physical Properties of Trichloroacetyl Chloride-13C2
Introduction
This compound is a stable isotope-labeled derivative of trichloroacetyl chloride, where both carbon atoms are replaced with the ¹³C isotope. This isotopic labeling makes it a valuable tool in various research applications, particularly in mass spectrometry and NMR spectroscopy, for use as an internal standard or as a tracer to elucidate biochemical pathways and reaction mechanisms.[1] This guide provides a comprehensive overview of the physical properties of this compound, along with relevant experimental protocols for its synthesis.
Physical and Chemical Properties
The physical properties of this compound are primarily derived from its unlabeled counterpart, with the main difference being its molecular weight due to the presence of two ¹³C isotopes.
| Property | Value | Reference |
| CAS Number | 165399-57-5 | [1][2] |
| Molecular Formula | ¹³C₂Cl₄O | [1] |
| Molecular Weight | 183.82 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent, strong | [1][3] |
| Density | 1.629 g/mL | [1] |
| Boiling Point | 114-116 °C | [1][4] |
| Melting Point | -57 °C (for unlabeled) | [4][5] |
| Refractive Index | n20/D 1.470 (for unlabeled) | [4][5] |
| Solubility | Soluble in ether and alcohol; reacts violently with water. | [3][5] |
Experimental Protocols
Synthesis of Trichloroacetyl Chloride
While specific synthesis protocols for the ¹³C labeled compound are proprietary, the general methods for producing trichloroacetyl chloride are well-established. A common industrial method involves the chlorination of acetyl chloride or its chlorinated derivatives. The following is a generalized protocol based on described synthesis routes.
Materials:
-
Dichloroacetyl chloride (or other suitable chlorinated acetyl chloride)
-
Gaseous chlorine
-
Activated charcoal (catalyst)
-
Nitrogen or dry air
-
Reaction flask equipped with a stirrer, gas inlet, and reflux condenser
Procedure:
-
A reaction flask is charged with dried activated charcoal.
-
Dichloroacetyl chloride is carefully added to the flask.
-
The mixture is heated to approximately 110°C with constant stirring.
-
Gaseous chlorine is bubbled through the reaction mixture over several hours.
-
The progress of the chlorination is monitored by gas chromatography.
-
Upon completion of the reaction, the mixture is cooled, and any excess chlorine is removed by purging with dry air or nitrogen.
-
The activated charcoal catalyst is removed by filtration to yield crude trichloroacetyl chloride.
-
The crude product can be further purified by distillation.
This process can be adapted for the synthesis of this compound by starting with the appropriately labeled acetyl chloride derivative.
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of trichloroacetyl chloride.
Caption: Generalized workflow for the synthesis of trichloroacetyl chloride.
References
- 1. This compound | 165399-57-5 | Benchchem [benchchem.com]
- 2. This compound | C2Cl4O | CID 10058193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trichloroacetyl chloride | C2Cl4O | CID 6420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trichloroacetyl chloride 99 76-02-8 [sigmaaldrich.com]
- 5. Trichloroacetyl chloride CAS#: 76-02-8 [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Trichloroacetyl Chloride-13C2 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Trichloroacetyl Chloride-13C2
This compound is a specialized derivatizing agent used in mass spectrometry-based quantitative analysis. As a heavy isotope-labeled compound, it serves as an invaluable tool for researchers in metabolomics, proteomics, and drug development. The incorporation of two Carbon-13 atoms provides a distinct mass shift, enabling accurate quantification of analytes through isotope dilution mass spectrometry.
This reagent readily reacts with primary and secondary amines, as well as alcohols, to form stable trichloroacetyl derivatives. This derivatization enhances the chromatographic properties and ionization efficiency of the target molecules, leading to improved sensitivity and specificity in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, the derivatizing agent) to a sample. The labeled and unlabeled analytes are then derivatized, and the ratio of the mass spectrometric signals of the derivatized analytes is used to determine the concentration of the native analyte. This method effectively corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements.
Applications in Research and Drug Development
-
Quantitative Metabolomics: this compound is employed for the precise quantification of small molecule metabolites containing amine and hydroxyl functional groups, such as amino acids, neurotransmitters, and steroids. This is crucial for understanding metabolic pathways and identifying potential biomarkers of disease.
-
Targeted Proteomics: In proteomics, this reagent can be used to label the N-termini of peptides, allowing for accurate quantification of protein expression levels.
-
Pharmaceutical Analysis: In drug development, it is used for the quantification of drug candidates and their metabolites in biological matrices. This is essential for pharmacokinetic and pharmacodynamic studies.
Quantitative Data
The following tables summarize typical quantitative performance data that can be achieved when using trichloroacetyl chloride for derivatization in mass spectrometry. The data is compiled from studies using analogous derivatizing agents and serves as a representative example.
Table 1: Representative Quantitative Performance for Derivatization with Trichloroacetyl Chloride Analogs in Mass Spectrometry
| Parameter | Value | Analytical Technique | Analyte Class | Reference |
| Linearity Range | 0.38 - 1.8 ppm | GC-FID | Amines | [1] |
| Limit of Detection (LOD) | 0.19 ppm | GC-FID | Amines | [1] |
| Limit of Quantitation (LOQ) | 0.38 ppm | GC-FID | Amines | [1] |
| Recovery | 97.3% - 101.5% | GC-FID | Amines | [1] |
| Repeatability (%RSD) | 0.53% | GC-FID | Amines | [1] |
| Limit of Quantitation (LOQ) | ~0.5 ng/mL | LC-MS/MS | Alcohols/Diols | [2] |
| Limit of Quantitation (LOQ) | ~5 ng/mL | LC-MS/MS | Glycerol | [2] |
Note: Data is based on studies using chloroacetyl chloride and trichloroacetyl isocyanate, which have similar reactivity to trichloroacetyl chloride.
Experimental Protocols
Protocol 1: Derivatization of Amines for GC-MS Analysis
This protocol is adapted from methodologies for similar acyl chlorides and is intended for the derivatization of primary and secondary amines in a sample for subsequent GC-MS analysis.
Materials:
-
This compound
-
Anhydrous acetonitrile (ACN) or other suitable aprotic solvent
-
Pyridine or other suitable base catalyst (optional, but recommended for less reactive amines)
-
Analyte sample containing primary or secondary amines
-
Internal standard (if not using the labeled derivatizing agent for quantification)
-
Quenching solution (e.g., methanol)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Ensure the sample is dry, as this compound is moisture-sensitive. Lyophilize or evaporate the sample to dryness if necessary.
-
Reconstitute the dried sample in a known volume of anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
To the sample solution, add a 1.5 to 2-fold molar excess of this compound.
-
If using a catalyst, add a small amount of anhydrous pyridine (e.g., 10% v/v of the total reaction volume).
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for specific analytes.
-
-
Reaction Quenching:
-
After incubation, cool the reaction mixture to room temperature.
-
Add a small volume of methanol to quench any unreacted this compound.
-
-
Sample Analysis:
-
The derivatized sample is now ready for injection into the GC-MS system.
-
Set up the GC-MS method with an appropriate temperature program and mass spectrometer parameters to detect the trichloroacetylated derivatives. The mass difference between the light and heavy derivatized analytes will be 2 Da.
-
Protocol 2: Derivatization of Alcohols for LC-MS Analysis
This protocol is adapted from methodologies for similar acylating agents and is suitable for the derivatization of alcohols for LC-MS analysis.
Materials:
-
This compound
-
Anhydrous acetonitrile (ACN)
-
A suitable base such as N,N-Diisopropylethylamine (DIPEA)
-
Analyte sample containing hydroxyl groups
-
Internal standard (if not using the labeled derivatizing agent for quantification)
-
Water (for quenching)
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Ensure the sample is free of water. If in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent and dry the extract.
-
Dissolve the sample in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
Add a 1.5 to 2-fold molar excess of this compound to the sample solution.
-
Add a 2-fold molar excess of DIPEA to act as a base and scavenger for the HCl byproduct.
-
Vortex the mixture for 1 minute.
-
Let the reaction proceed at room temperature for 15-30 minutes. Some analytes may require gentle heating (e.g., 40-50°C) for complete derivatization.
-
-
Reaction Quenching and Sample Preparation for LC-MS:
-
Add water to the reaction mixture to quench any unreacted this compound.
-
The sample may be diluted further with the initial mobile phase of the LC method before injection.
-
-
Sample Analysis:
-
Inject the derivatized sample into the LC-MS system.
-
Use a suitable reversed-phase or HILIC column for separation.
-
Set the mass spectrometer to monitor the specific m/z transitions for the light and heavy derivatized analytes.
-
Visualizations
Logical Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for a quantitative mass spectrometry experiment using this compound for derivatization and isotope dilution.
Caption: Workflow for quantitative analysis using this compound.
Derivatization Reaction Signaling Pathway
The following diagram illustrates the chemical reaction pathway for the derivatization of an amine with this compound.
Caption: Derivatization of an amine with this compound.
References
Application Note: Isotope-Labeling Derivatization of Primary and Secondary Amines with Trichloroacetyl Chloride-¹³C₂ for Quantitative Analysis by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of small molecules containing primary and secondary amine functional groups, such as amino acids, neurotransmitters, and pharmaceutical compounds, is a critical aspect of biomedical research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose. However, many amine-containing compounds exhibit poor chromatographic retention and low ionization efficiency, necessitating a derivatization step to improve their analytical properties.
Trichloroacetyl Chloride-¹³C₂ is a highly reactive acylating agent that rapidly and efficiently derivatizes primary and secondary amines. The introduction of the trichloroacetyl group increases the volatility and thermal stability of the analytes for GC-MS analysis and can improve chromatographic separation in reversed-phase LC-MS. The incorporation of two stable ¹³C isotopes provides a distinct mass shift, enabling its use as an internal standard for accurate quantification and for tracing metabolic pathways. This application note provides detailed protocols for the derivatization of primary and secondary amines using Trichloroacetyl Chloride-¹³C₂ and subsequent analysis by GC-MS and LC-MS.
Reaction Mechanism
Trichloroacetyl Chloride-¹³C₂ reacts with primary and secondary amines via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the Trichloroacetyl Chloride-¹³C₂. This is followed by the elimination of a chloride ion and a proton to form a stable N-trichloroacetyl amide derivative and hydrochloric acid (HCl). A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the HCl byproduct and drive the reaction to completion.
Caption: Reaction of an amine with Trichloroacetyl Chloride-¹³C₂.
Experimental Protocols
Materials and Reagents
-
Trichloroacetyl Chloride-¹³C₂
-
Analyte(s) of interest (e.g., amino acid standards, drug compounds)
-
Anhydrous Acetonitrile (ACN)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Nitrogen gas for evaporation
Protocol 1: Derivatization for GC-MS Analysis
This protocol is suitable for volatile and thermally stable amines.
Caption: GC-MS derivatization workflow.
-
Sample Preparation: Prepare a standard solution of the amine-containing analyte in anhydrous acetonitrile or dichloromethane at a concentration of approximately 1 mg/mL. For biological samples, perform a suitable extraction (e.g., protein precipitation with cold acetonitrile followed by solvent evaporation) and reconstitute the dried extract in the reaction solvent.
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a microcentrifuge tube, add 20 µL of triethylamine.
-
Add 50 µL of a 10 mg/mL solution of Trichloroacetyl Chloride-¹³C₂ in anhydrous acetonitrile.
-
Vortex the mixture for 30 seconds and incubate at room temperature (20-25°C) for 30-60 minutes. Reaction time may need to be optimized for specific analytes.
-
-
Work-up:
-
(Optional) Add 20 µL of methanol to quench any unreacted Trichloroacetyl Chloride-¹³C₂.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate or hexane for GC-MS analysis.
-
(Optional) Pass the reconstituted sample through a small column of anhydrous sodium sulfate to remove any residual moisture.
-
Protocol 2: Derivatization for LC-MS Analysis
This protocol is suitable for a broader range of amines, including those that are less volatile or thermally labile.
Caption: LC-MS derivatization workflow.
-
Sample Preparation: Prepare a standard solution of the amine-containing analyte in anhydrous acetonitrile at a concentration of approximately 1 mg/mL. For biological samples, perform a suitable extraction and reconstitution as described in Protocol 1.
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a microcentrifuge tube, add 20 µL of pyridine.
-
Add 50 µL of a 10 mg/mL solution of Trichloroacetyl Chloride-¹³C₂ in anhydrous acetonitrile.
-
Vortex the mixture for 30 seconds and incubate at 50°C for 30 minutes. The elevated temperature can facilitate the reaction for less reactive or sterically hindered amines.
-
-
Work-up:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Data Presentation
The following tables provide hypothetical quantitative data for the derivatization and analysis of a model primary amine (amphetamine) and a model amino acid (alanine). These values are illustrative and will require experimental validation.
Table 1: GC-MS Analysis of Derivatized Amphetamine
| Parameter | Value |
| Analyte | Amphetamine |
| Derivatizing Agent | Trichloroacetyl Chloride-¹³C₂ |
| Derivatization Yield | > 95% (estimated) |
| Limit of Detection (LOD) | ~1-5 ng/mL |
| Limit of Quantification (LOQ) | ~5-15 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 10% |
Table 2: LC-MS/MS Analysis of Derivatized Alanine
| Parameter | Value |
| Analyte | Alanine |
| Derivatizing Agent | Trichloroacetyl Chloride-¹³C₂ |
| Derivatization Yield | > 90% (estimated) |
| Limit of Detection (LOD) | ~0.1-0.5 µM |
| Limit of Quantification (LOQ) | ~0.5-2 µM |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
Recommended Analytical Conditions
GC-MS
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection: Splitless, 1 µL injection volume, injector temperature 250°C
-
Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
LC-MS/MS
-
Column: C18 reversed-phase, 100 mm x 2.1 mm ID, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to initial conditions
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Conclusion
Derivatization with Trichloroacetyl Chloride-¹³C₂ offers a robust and efficient method for the quantitative analysis of primary and secondary amines by GC-MS and LC-MS. The protocols provided herein serve as a starting point for method development and can be adapted to a wide range of analytes and sample matrices. The use of the ¹³C₂-labeled reagent is particularly advantageous for stable isotope dilution assays, providing high accuracy and precision in quantification. Researchers are encouraged to optimize the reaction conditions and analytical parameters for their specific applications.
Application Notes and Protocols for Trichloroacetyl Chloride-13C2 in GC-MS Analysis
Disclaimer: Specific experimental data for Trichloroacetyl Chloride-13C2 is not extensively available in published literature. The following application notes and protocols are based on the established chemical reactivity of trichloroacetyl chloride and related acylating agents, as well as the well-documented use of stable isotope-labeled internal standards in quantitative gas chromatography-mass spectrometry (GC-MS).
Application Note: Quantitative Analysis of Amines, Phenols, and Alcohols using this compound as a Derivatizing Agent and Internal Standard
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in biomedical and pharmaceutical research, such as neurotransmitters, drugs of abuse, and environmental contaminants, contain polar functional groups (e.g., -NH2, -OH) that render them non-volatile and prone to poor chromatographic performance. Chemical derivatization is a crucial step to enhance the volatility and thermal stability of these analytes, thereby improving their GC-MS analysis.
Acylation, the reaction of an analyte with an acylating agent, is a common derivatization strategy.[1] Trichloroacetyl chloride is a highly reactive acylating agent that readily derivatizes primary and secondary amines, alcohols, and phenols. The resulting trichloroacetyl derivatives are more volatile and thermally stable, and their mass spectra often exhibit characteristic fragmentation patterns that are useful for structural elucidation.
This compound for Isotope Dilution Mass Spectrometry
For accurate quantification, especially in complex biological matrices, the use of a stable isotope-labeled internal standard is the gold standard.[2] this compound serves a dual purpose in GC-MS analysis. It not to be confused with a derivatizing agent that makes analytes more amenable to GC-MS analysis, but it also introduces a stable isotope label onto the analyte of interest. This in-situ generation of an internal standard allows for the use of isotope dilution mass spectrometry (IDMS), a technique that provides high accuracy and precision by correcting for variations in sample preparation, derivatization efficiency, and instrument response.
The ¹³C₂-labeled derivatizing agent reacts with the target analyte to form a derivative that is chemically identical to the derivative of the native analyte but has a mass difference of +2 Da. By adding a known amount of the unlabeled analyte standard and the this compound to the sample, the ratio of the signal from the derivatized native analyte to the signal from the ¹³C₂-labeled derivatized analyte can be used to accurately determine the concentration of the analyte in the original sample.
Applications
The use of this compound is applicable to a wide range of analytes containing primary or secondary amine, hydroxyl, or phenolic functional groups. Potential applications include:
-
Clinical and Forensic Toxicology: Quantification of amphetamines, methamphetamines, and other drugs of abuse in urine, blood, and hair samples.[3]
-
Neuroscience: Analysis of catecholamines and their metabolites (e.g., dopamine, norepinephrine) in brain tissue and microdialysates.[4]
-
Environmental Monitoring: Determination of phenolic pollutants, such as chlorophenols, in water and soil samples.[5]
-
Pharmaceutical Development: Quantifying residual amines or alcohols in active pharmaceutical ingredients (APIs) and drug formulations.
Experimental Protocols
The following are generalized protocols for the derivatization of different classes of compounds with this compound. Optimization of reaction conditions may be necessary for specific analytes and matrices.
Protocol 1: Derivatization of Primary and Secondary Amines (e.g., Amphetamines)
This protocol is based on methods for the acylation of amphetamines.[3]
Reagents and Materials:
-
This compound solution (e.g., 10% in a dry, aprotic solvent like acetonitrile or toluene)
-
Analyte standard solutions
-
Sample matrix (e.g., urine, extracted serum)
-
Dry pyridine or triethylamine (as an acid scavenger)[6]
-
Dry, aprotic solvent (e.g., acetonitrile, ethyl acetate, toluene)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation: To 100 µL of the sample (or standard solution) in a glass vial, add a known amount of the native analyte standard. For biological samples, appropriate extraction and clean-up procedures should be performed prior to derivatization.
-
Derivatization:
-
Add 50 µL of dry pyridine or triethylamine to the vial.
-
Add 50 µL of the 10% this compound solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the reaction mixture at 60-70°C for 30 minutes.
-
-
Work-up:
-
Cool the vial to room temperature.
-
Add 200 µL of an organic solvent (e.g., ethyl acetate) and 200 µL of deionized water.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean vial for GC-MS analysis.
-
Protocol 2: Derivatization of Phenols
This protocol is adapted from general acylation procedures for phenols.
Reagents and Materials:
-
This compound solution (e.g., 10% in a dry, aprotic solvent)
-
Analyte standard solutions
-
Sample matrix (e.g., extracted water sample)
-
Dry pyridine or triethylamine
-
Dry, aprotic solvent (e.g., toluene, hexane)
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: To a dried extract of the sample (or a known amount of standard) in a glass vial, add a known amount of the native analyte standard.
-
Derivatization:
-
Add 100 µL of dry pyridine.
-
Add 100 µL of the 10% this compound solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Let the reaction proceed at room temperature for 15-30 minutes, or heat at 50-60°C for 10-15 minutes for less reactive phenols.
-
-
Work-up:
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane, ethyl acetate) for GC-MS analysis.
-
Protocol 3: Derivatization of Alcohols
This protocol is based on the reactivity of acyl chlorides with alcohols.
Reagents and Materials:
-
This compound solution (e.g., 10% in a dry, aprotic solvent)
-
Analyte standard solutions
-
Sample matrix
-
Dry pyridine or triethylamine
-
Dry, aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: To 100 µL of a non-aqueous sample or a dried extract containing the alcohol, add a known amount of the native analyte standard.
-
Derivatization:
-
Add 50 µL of dry pyridine.
-
Add 50 µL of the 10% this compound solution.
-
Cap the vial tightly and vortex for 1 minute.
-
The reaction is typically rapid and can proceed at room temperature for 10-20 minutes. For sterically hindered alcohols, gentle heating (e.g., 50°C for 15 minutes) may be required.
-
-
Work-up:
-
The reaction mixture can often be injected directly into the GC-MS. Alternatively, a liquid-liquid extraction can be performed as described in Protocol 1 to remove the catalyst and any by-products.
-
GC-MS Parameters (Illustrative)
The following are typical starting parameters for the analysis of trichloroacetyl derivatives. Optimization will be required for specific applications.
-
GC Column: A non-polar or medium-polarity column is generally suitable. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).[2]
-
Injector: Splitless injection at 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 80-100°C, hold for 1-2 minutes.
-
Ramp: 10-20°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and method development.
-
Selected Ion Monitoring (SIM) mode for quantitative analysis. The specific ions to be monitored will depend on the fragmentation pattern of the derivatized analyte.
-
Data Presentation
The following tables present hypothetical quantitative data for the analysis of amphetamine using this compound, illustrating the expected performance of the method.
Table 1: Linearity of Amphetamine Quantification
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 10 | 0.102 |
| 25 | 0.255 |
| 50 | 0.510 |
| 100 | 1.015 |
| 250 | 2.530 |
| 500 | 5.050 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy for Amphetamine Quantification
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=6) | RSD (%) | Recovery (%) |
| 20 | 19.8 ± 0.9 | 4.5 | 99.0 |
| 150 | 152.1 ± 5.6 | 3.7 | 101.4 |
| 400 | 395.2 ± 13.1 | 3.3 | 98.8 |
Visualizations
Caption: Derivatization reaction of a primary amine.
Caption: Workflow for quantitative GC-MS analysis.
References
- 1. epa.gov [epa.gov]
- 2. japsonline.com [japsonline.com]
- 3. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS. Part I. Advantages of trichloroacetyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis with Trichloroacetyl Chloride-13C2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Trichloroacetyl Chloride-13C2 as a derivatization reagent for sensitive and accurate quantitative analysis by mass spectrometry (MS). The incorporation of a stable isotope label allows for the use of isotope dilution mass spectrometry (IDMS), a gold-standard method for quantitative analysis.
Introduction
This compound is a specialized chemical reagent designed for the derivatization of primary and secondary amines, alcohols, and phenols.[1] In this molecule, the two carbon atoms of the trichloroacetyl group are replaced with the stable heavy isotope, carbon-13. This isotopic labeling makes it an ideal reagent for use as an internal standard in quantitative mass spectrometry assays.
Derivatization is a technique used to modify an analyte to enhance its analytical properties. In the context of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), derivatization with this compound can:
-
Improve chromatographic separation: By increasing the volatility and reducing the polarity of the analytes.
-
Enhance ionization efficiency: Leading to increased sensitivity in the mass spectrometer.
-
Enable accurate quantification: By introducing a stable isotope-labeled internal standard that co-elutes with the analyte of interest, correcting for variations in sample preparation and instrument response.
Principle of Quantitative Analysis
The fundamental principle behind using this compound for quantification is isotope dilution mass spectrometry. In this method, a known amount of the isotopically labeled standard (formed by derivatizing a standard compound with this compound) is added to a sample containing the analyte of interest. The sample is then derivatized with unlabeled (12C) trichloroacetyl chloride.
The native analyte and the labeled internal standard are extracted and analyzed together by MS. Since the native analyte and the internal standard are chemically identical, they exhibit the same behavior during sample preparation and analysis, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the signal intensity of the native analyte to the labeled internal standard is used to calculate the precise concentration of the analyte in the original sample.
Experimental Protocols
The following are generalized protocols for the derivatization of target analytes using this compound for subsequent GC-MS or LC-MS analysis. Note: These are starting points and may require optimization for specific analytes and matrices.
Protocol 1: Derivatization of Primary and Secondary Amines (e.g., Biogenic Amines, Amino Acids) for GC-MS Analysis
Materials:
-
This compound
-
Unlabeled Trichloroacetyl Chloride
-
Anhydrous Pyridine
-
Anhydrous Acetonitrile (ACN)
-
Analyte Standard(s)
-
Internal Standard (analyte derivatized with this compound)
-
Sample containing the analyte of interest
-
GC-MS system
Procedure:
-
Preparation of Internal Standard:
-
Dissolve a known amount of the pure analyte standard in anhydrous acetonitrile.
-
Add a 1.5-fold molar excess of this compound.
-
Add anhydrous pyridine as a catalyst (approximately 10% of the total volume).
-
Incubate the reaction at 60°C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute in a known volume of acetonitrile. This is your internal standard stock solution.
-
-
Sample Preparation:
-
To a known volume or mass of the sample, add a precise amount of the prepared internal standard.
-
Perform necessary extraction and purification steps to isolate the analyte.
-
Evaporate the final extract to dryness.
-
-
Derivatization:
-
To the dried extract, add 50 µL of anhydrous acetonitrile and 50 µL of unlabeled trichloroacetyl chloride.
-
Add 10 µL of anhydrous pyridine.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Evaporate the reagents under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Develop a suitable temperature program to achieve chromatographic separation.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor the characteristic ions of the derivatized analyte and the internal standard.
-
Protocol 2: Derivatization of Alcohols and Phenols for LC-MS Analysis
Materials:
-
This compound
-
Unlabeled Trichloroacetyl Chloride
-
Anhydrous Triethylamine (TEA) or other suitable base
-
Anhydrous Dichloromethane (DCM) or other aprotic solvent
-
Analyte Standard(s)
-
Internal Standard (analyte derivatized with this compound)
-
Sample containing the analyte of interest
-
LC-MS/MS system
Procedure:
-
Preparation of Internal Standard:
-
Follow the same procedure as in Protocol 1, using the appropriate alcohol or phenol standard.
-
-
Sample Preparation:
-
To a known volume or mass of the sample, add a precise amount of the prepared internal standard.
-
Perform liquid-liquid extraction or solid-phase extraction to isolate the analyte.
-
Evaporate the final extract to dryness.
-
-
Derivatization:
-
To the dried extract, add 100 µL of anhydrous DCM and 20 µL of anhydrous TEA.
-
Add a 1.5-fold molar excess of unlabeled trichloroacetyl chloride.
-
Vortex the mixture and let it react at room temperature for 15 minutes.
-
Quench the reaction by adding 50 µL of water.
-
Vortex and centrifuge. Transfer the organic layer to a new vial.
-
Evaporate the solvent and reconstitute in the initial mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the derivatized sample into the LC-MS/MS system.
-
Use a suitable reversed-phase column (e.g., C18) and a gradient elution program.
-
Operate the mass spectrometer in positive or negative ion mode, using MRM to monitor the transitions for the derivatized analyte and internal standard.
-
Data Presentation
The following tables present representative quantitative data that could be obtained from an analysis using this compound derivatization.
Table 1: Quantitative Analysis of a Hypothetical Analyte in Plasma Samples
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Concentration (ng/mL) |
| Blank | 1,200 | 1,500,000 | 0.0008 | < LOQ |
| QC Low (5 ng/mL) | 75,500 | 1,490,000 | 0.0507 | 5.1 |
| QC Mid (50 ng/mL) | 760,000 | 1,510,000 | 0.5033 | 50.3 |
| QC High (500 ng/mL) | 7,450,000 | 1,480,000 | 5.0338 | 503.4 |
| Sample 1 | 250,000 | 1,520,000 | 0.1645 | 16.5 |
| Sample 2 | 1,100,000 | 1,495,000 | 0.7358 | 73.6 |
Table 2: Method Validation Parameters for a Hypothetical Analyte
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% bias at LLOQ) | ± 15% |
| Precision (%RSD at LLOQ) | < 20% |
| Recovery | 85-115% |
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
References
Application Notes and Protocols for Chiral Separations using Trichloroacetyl Chloride-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers is a critical task in the pharmaceutical industry, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. Indirect chiral separation is a powerful technique that involves the derivatization of a racemic mixture with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers possess distinct physicochemical properties and can be separated using standard achiral chromatography.[1][2]
This document provides representative application notes and protocols for the use of Trichloroacetyl Chloride-13C2 as a chiral derivatizing agent for the separation and quantification of enantiomers. Trichloroacetyl chloride is a reactive acyl chloride that can derivatize chiral molecules containing primary/secondary amines and alcohols.[3][4] The incorporation of two ¹³C atoms in the trichloroacetyl group makes this compound an ideal internal standard for quantitative analysis by mass spectrometry (MS) using the stable isotope dilution method. This approach allows for high accuracy and precision in determining the enantiomeric excess (ee%) of a chiral analyte.[5]
Disclaimer: The following protocols are representative and based on established methods for similar acyl chloride derivatizing agents. Specific experimental conditions may require optimization for different analytes.
Application Note 1: Enantiomeric Analysis of a Chiral Primary Amine by GC-MS
Analyte: Racemic 1-Phenylethylamine
Principle: Racemic 1-phenylethylamine is derivatized with a chiral derivatizing agent (not Trichloroacetyl Chloride, as it is achiral). For quantitative analysis, the sample is spiked with a known amount of a racemic standard of the analyte, which is then derivatized with this compound to generate a mass-shifted internal standard for each enantiomer's diastereomer. This example will illustrate the principle using a generic chiral derivatizing agent for separation and the labeled achiral this compound for demonstrating its use in quantification. A more direct, though less common, approach would be to use a chiral labeled derivatizing agent. For the purpose of this protocol, we will use (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) as the chiral derivatizing agent and demonstrate the quantification principle.
Protocol Summary:
-
A sample containing racemic 1-phenylethylamine is derivatized with L-TPC.
-
A separate standard of racemic 1-phenylethylamine is derivatized with this compound (for the purpose of illustrating its use as a mass-shifted internal standard, though in a real scenario, a labeled version of the chiral derivatizing agent would be ideal).
-
The resulting diastereomeric amides are separated on a standard achiral gas chromatography (GC) column.
-
Detection and quantification are performed by mass spectrometry (MS).
Experimental Protocol:
A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Representative GC-MS Data for the Diastereomeric Derivatives of 1-Phenylethylamine
| Diastereomer | Retention Time (min) | Resolution (Rs) | m/z (Analyte Derivative) | m/z (Internal Standard Derivative) | LOD (ng/mL) |
| (R)-1-PEA-(S)-TPC | 12.5 | \multirow{2}{*}{2.5} | 314.1 | 302.0 | 0.5 |
| (S)-1-PEA-(S)-TPC | 13.1 | 314.1 | 302.0 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Application Note 2: Enantiomeric Analysis of a Chiral Secondary Alcohol by HPLC-UV/MS
Analyte: Racemic 1-Phenylethanol
Principle: Racemic 1-phenylethanol is derivatized with a chiral derivatizing agent to form diastereomeric esters. As Trichloroacetyl Chloride is achiral, a chiral agent such as Mosher's acid chloride would be used for the separation. The this compound would be used to derivatize a standard of the racemic alcohol to create an internal standard for quantification by mass spectrometry.
Protocol Summary:
-
A sample containing racemic 1-phenylethanol is derivatized with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
A separate standard of racemic 1-phenylethanol is derivatized with this compound to generate a mass-shifted internal standard.
-
The resulting diastereomeric esters are separated on a standard achiral C18 high-performance liquid chromatography (HPLC) column.
-
Detection is performed by UV absorbance, and quantification can be enhanced by MS.
Experimental Protocol:
A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 2: Representative HPLC-UV/MS Data for the Diastereomeric Derivatives of 1-Phenylethanol
| Diastereomer | Retention Time (min) | Resolution (Rs) | UV λmax (nm) | m/z (Internal Standard Derivative) | LOQ (µg/mL) |
| (R)-1-PE-(R)-Mosher's | 15.2 | \multirow{2}{*}{1.8} | 254 | 303.0 | 1.0 |
| (S)-1-PE-(R)-Mosher's | 16.5 | 254 | 303.0 | 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Safety Precautions: Trichloroacetyl chloride is corrosive, moisture-sensitive, and a lachrymator. Handle in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8] It reacts violently with water and alcohols.[8][9]
Protocol 1: Derivatization of a Chiral Primary Amine (e.g., 1-Phenylethylamine) for GC-MS Analysis
This protocol describes the use of a generic acyl chloride for derivatization.
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the chiral derivatizing agent (e.g., L-TPC) in anhydrous dichloromethane.
-
Prepare a 1 mg/mL solution of racemic 1-phenylethylamine in anhydrous dichloromethane.
-
For the internal standard, prepare a 1 mg/mL solution of racemic 1-phenylethylamine and derivatize with this compound in a separate reaction following steps 2-5.
-
-
Derivatization Reaction:
-
In a 2 mL vial, add 100 µL of the 1-phenylethylamine solution.
-
Add 200 µL of the chiral derivatizing agent solution.
-
Add 50 µL of anhydrous pyridine as a scavenger for the HCl byproduct.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
-
Work-up:
-
Cool the vial to room temperature.
-
Add 500 µL of 1 M HCl to quench the reaction and remove excess pyridine.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic (bottom) layer to a clean vial.
-
Wash the organic layer with 500 µL of saturated sodium bicarbonate solution, then with 500 µL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample Preparation for GC-MS:
-
Transfer the dried organic solution to a GC vial.
-
If using the internal standard, spike the sample with a known amount of the this compound derivatized standard.
-
The sample is ready for injection.
-
-
GC-MS Conditions (Representative):
-
Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 100°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Injector: Splitless mode, 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-500 m/z. For quantification, use selected ion monitoring (SIM) mode.
-
Protocol 2: Derivatization of a Chiral Secondary Alcohol (e.g., 1-Phenylethanol) for HPLC-UV/MS Analysis
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the chiral derivatizing agent (e.g., Mosher's acid chloride) in anhydrous tetrahydrofuran (THF).
-
Prepare a 1 mg/mL solution of racemic 1-phenylethanol in anhydrous THF.
-
For the internal standard, derivatize a separate 1 mg/mL solution of racemic 1-phenylethanol with this compound following steps 2-4.
-
-
Derivatization Reaction:
-
In a 2 mL vial, add 100 µL of the 1-phenylethanol solution.
-
Add 200 µL of the chiral derivatizing agent solution.
-
Add 50 µL of anhydrous pyridine.
-
Cap the vial tightly and let it stand at room temperature for 1 hour, or until the reaction is complete (monitor by TLC or a pilot LC run).
-
-
Work-up:
-
Quench the reaction by adding 500 µL of water.
-
Extract the product with 2 x 500 µL of diethyl ether.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample Preparation for HPLC:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Spike with a known concentration of the this compound derivatized internal standard.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-UV/MS Conditions (Representative):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detector: 254 nm.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Mandatory Visualizations
Caption: Figure 1: Experimental Workflow for Indirect Chiral Separation.
Caption: Figure 2: Principle of Indirect Chiral Separation.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.be [fishersci.be]
- 9. nj.gov [nj.gov]
Application Notes and Protocols for Trichloroacetyl Chloride-13C2 in Environmental Sample Analysis
Introduction
The accurate quantification of trace environmental contaminants is crucial for assessing environmental quality and human health risks. Many polar contaminants, such as phenols, alcohols, and amines, are not readily amenable to gas chromatography-mass spectrometry (GC-MS) analysis due to their low volatility and tendency to exhibit poor chromatographic peak shape. Chemical derivatization is a common strategy to overcome these limitations by converting the analytes into more volatile and less polar derivatives.[1][2]
This application note describes a methodology utilizing Trichloroacetyl Chloride-13C2 as a derivatizing agent for the sensitive and accurate determination of phenolic environmental contaminants, such as bisphenol A (BPA) and various chlorophenols, in aqueous samples. The incorporation of a stable isotope label (¹³C₂) in the derivatizing agent allows for the synthesis of stable isotope-labeled (SIL) internal standards. The use of SIL internal standards in isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
Principle of the Method
This compound is a highly reactive acylating agent that readily reacts with the hydroxyl groups of phenolic compounds to form stable trichloroacetyl esters. This derivatization reaction significantly increases the volatility of the analytes, making them suitable for GC-MS analysis.
The key advantage of using this compound is the introduction of two ¹³C atoms into the derivative of the target analyte. This isotopically labeled derivative can be used as an internal standard that is chemically identical to the derivatized native analyte but has a distinct mass-to-charge ratio (m/z). By spiking the sample with a known amount of the ¹³C₂-labeled standard prior to extraction and derivatization, any losses during sample processing or variations in instrument response will affect both the native analyte and the internal standard equally. This allows for highly accurate and precise quantification based on the ratio of the native analyte to its isotopically labeled counterpart.
Figure 1: General workflow for the analysis of phenolic compounds in water samples using this compound derivatization followed by GC-MS.
Experimental Protocols
This protocol provides a detailed procedure for the determination of selected phenolic compounds in water samples.
Reagents and Materials
-
Solvents: Methanol (HPLC grade), Dichloromethane (DCM, GC-MS grade), Hexane (GC-MS grade), Ethyl acetate (GC-MS grade)
-
Reagents: this compound (99% isotopic purity), Trichloroacetyl Chloride (for derivatization of standards), Anhydrous Sodium Sulfate, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Standards: Bisphenol A (BPA), 2,4-Dichlorophenol (2,4-DCP), 2,4,6-Trichlorophenol (2,4,6-TCP) - all >98% purity
-
Solid Phase Extraction (SPE): C18 cartridges (500 mg, 6 mL)
-
Glassware: Volumetric flasks, pipettes, GC vials with inserts, separatory funnels
Preparation of Standards
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of BPA, 2,4-DCP, and 2,4,6-TCP in methanol.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions in methanol.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Synthesize the ¹³C₂-labeled trichloroacetylated derivatives of the target phenols by reacting them with this compound. Purify the derivatives and prepare a stock solution in hexane.
-
IS Spiking Solution (1 µg/mL): Dilute the IS stock solution in hexane.
Sample Preparation and Extraction
-
Collect 500 mL of the water sample in a clean glass bottle.
-
If the sample contains residual chlorine, add ~50 mg of sodium sulfite to dechlorinate.
-
Acidify the sample to pH 2 with 6N HCl.
-
Spike the sample with a known amount of the IS spiking solution.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2).
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elute the retained analytes and internal standards with 2 x 5 mL of ethyl acetate.
-
Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
Derivatization Procedure
-
To the concentrated extract, add 100 µL of dichloromethane and 50 µL of Trichloroacetyl Chloride.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water to the vial.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the upper hexane layer to a clean GC vial for analysis.
Figure 2: Derivatization of a phenolic compound with this compound.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector: Splitless mode, 280°C
-
Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Source: 230°C
-
MS Quadrupole: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
The following tables summarize the expected quantitative data for the analysis of selected phenolic compounds using the proposed method. The values are representative and based on similar published methods for derivatized phenols.[3][4][5]
Table 1: GC-MS Retention Times and Monitored Ions
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Native Analytes | ||||
| 2,4-Dichlorophenol-TCA | 12.5 | 308 | 145 | 117 |
| 2,4,6-Trichlorophenol-TCA | 14.2 | 342 | 145 | 181 |
| Bisphenol A-diTCA | 18.9 | 518 | 269 | 117 |
| Internal Standards | ||||
| 2,4-DCP-TCA-¹³C₂ | 12.5 | 310 | 147 | 117 |
| 2,4,6-TCP-TCA-¹³C₂ | 14.2 | 344 | 147 | 181 |
| BPA-diTCA-¹³C₄ | 18.9 | 522 | 271 | 117 |
TCA: Trichloroacetyl derivative
Table 2: Method Performance Data
| Compound | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) (n=5) |
| 2,4-Dichlorophenol | 0.5 | 1.5 | 95 ± 5 | < 8 |
| 2,4,6-Trichlorophenol | 0.3 | 1.0 | 98 ± 4 | < 7 |
| Bisphenol A | 1.0 | 3.0 | 92 ± 7 | < 10 |
Conclusion
The use of this compound as a derivatizing agent in conjunction with GC-MS offers a robust and highly accurate method for the quantification of phenolic contaminants in environmental samples. The in-situ generation of stable isotope-labeled internal standards through derivatization provides a significant advantage for overcoming matrix interferences and ensuring data reliability. This application note provides a comprehensive protocol that can be adapted for a wide range of phenolic and other polar environmental pollutants.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. mdpi.com [mdpi.com]
- 3. simiecoind.ro [simiecoind.ro]
- 4. Simultaneously determination of bisphenol A and its alternatives in sediment by ultrasound-assisted and solid phase extractions followed by derivatization using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Trichloroacetyl Chloride-13C2 Derivatization
Welcome to the technical support center for Trichloroacetyl Chloride-13C2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their derivatization experiments for enhanced analytical sensitivity and accuracy. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
Derivatization reactions can sometimes be challenging. This guide addresses common issues encountered when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivative Peak | Moisture Contamination: Trichloroacetyl chloride is highly sensitive to moisture, which can hydrolyze the reagent.[1][2] | - Ensure all glassware is thoroughly dried in an oven prior to use. - Use anhydrous solvents and reagents. - Store this compound under inert gas (e.g., nitrogen or argon) and in a desiccator.[1] |
| Incomplete Reaction: The reaction time, temperature, or reagent concentration may be insufficient.[1][2] | - Optimize reaction time and temperature. Heating can increase the yield, but thermal stability of the analyte should be considered.[2] - Increase the molar excess of this compound. - Consider adding a catalyst, such as pyridine, to facilitate the reaction, especially for less reactive functional groups. | |
| Analyte Degradation: The high reactivity of trichloroacetyl chloride or harsh reaction conditions may degrade the target analyte. | - Perform the reaction at a lower temperature. - Reduce the reaction time. - Minimize exposure of the analyte to the derivatizing reagent. | |
| Poor Analyte Extraction: The analyte of interest may not be efficiently extracted from the sample matrix. | - Optimize the sample extraction procedure to ensure maximum recovery of the target analyte before derivatization. | |
| Inconsistent Results/Poor Reproducibility | Variable Moisture Levels: Small, varying amounts of water can lead to inconsistent derivatization efficiency. | - Implement stringent anhydrous techniques consistently across all samples and standards. |
| Sample Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction.[3] | - Perform a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering substances.[3] | |
| Pipetting Inaccuracies: Inconsistent volumes of analyte or reagent will lead to variable results. | - Use calibrated micropipettes and ensure accurate and consistent liquid handling. | |
| Presence of Interfering Peaks | Excess Reagent or Byproducts: Unreacted this compound or its byproducts can interfere with the analysis.[4] | - After the reaction is complete, gently evaporate the excess reagent and byproducts under a stream of nitrogen. - Perform a liquid-liquid extraction to separate the derivatized analyte from the reaction mixture. |
| Side Reactions: The derivatizing agent may react with other components in the sample matrix. | - Implement a sample cleanup procedure to isolate the analyte of interest before derivatization. | |
| Derivative Instability | Hydrolysis of the Derivative: The formed trichloroacetyl derivative may be susceptible to hydrolysis.[5] | - Analyze the samples as soon as possible after derivatization. - If storage is necessary, store the derivatized samples at low temperatures (e.g., -20°C) in a tightly sealed vial. - Ensure the final sample extract is anhydrous before analysis. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a highly reactive acylating agent.[6][7] It is used in chemical derivatization to modify analytes, particularly those with hydroxyl (-OH), amino (-NH2), and thiol (-SH) functional groups.[5] The purpose of this modification is to increase the analyte's volatility and thermal stability, making it suitable for analysis by gas chromatography (GC).[4][8] The two Carbon-13 (¹³C) isotopes serve as a stable isotope label, which is particularly useful for quantitative analysis using mass spectrometry (MS) by providing a distinct mass shift.[7]
Q2: Why is derivatization necessary for certain analytes?
A2: Many compounds of interest in pharmaceutical and biological research are not inherently suitable for GC analysis because they are not volatile enough or are thermally unstable.[2][4] Derivatization converts these compounds into more volatile and stable derivatives, which improves their chromatographic behavior, leading to better peak shapes, enhanced resolution, and increased detection sensitivity.[2][4][9]
Q3: What functional groups does this compound react with?
A3: this compound, as an acylating agent, primarily reacts with active hydrogens. The general order of reactivity is: alcohols > phenols > amines > amides.[1][5] It is particularly effective for derivatizing alcohols, amines, and other highly polar compounds.[4]
Q4: How can I ensure my derivatization reaction goes to completion?
A4: To achieve a high derivatization yield (ideally >95%), several factors should be optimized.[8] These include ensuring anhydrous reaction conditions, using a sufficient molar excess of the derivatizing reagent, and optimizing the reaction time and temperature.[1][2] For compounds that are difficult to derivatize, the addition of a catalyst may be necessary. Monitoring the reaction's progress by analyzing aliquots at different time points can help determine the optimal reaction time.[2]
Q5: Is it necessary to remove the excess derivatizing reagent after the reaction?
A5: Yes, it is generally recommended to remove excess trichloroacetyl chloride and its acidic byproducts before injecting the sample into the GC.[4] This is because these compounds can be harsh on the GC column and may interfere with the detection of your derivatized analyte.[4] Removal can typically be achieved by evaporation under a gentle stream of inert gas or through a cleanup step like liquid-liquid extraction.
Experimental Protocols
Protocol: General Procedure for Derivatization of an Analyte with this compound for GC-MS Analysis
This protocol provides a general workflow. Optimal conditions (e.g., solvent, temperature, time) may vary depending on the specific analyte and should be determined empirically.
1. Materials and Reagents:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or pyridine)
-
Analyte standard or extracted sample
-
Internal standard (if applicable)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
-
Calibrated micropipettes
2. Procedure:
-
Sample Preparation:
-
Accurately transfer a known amount of the analyte standard or sample extract into a reaction vial.
-
If the sample is in an aqueous solution, it must be dried completely. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
-
Reagent Preparation:
-
Prepare a solution of this compound in an appropriate anhydrous solvent. The concentration will depend on the analyte concentration but a 1% (v/v) solution is a good starting point.
-
Safety Note: Trichloroacetyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood and under anhydrous conditions.
-
-
Derivatization Reaction:
-
Add the anhydrous solvent to the dried analyte to redissolve it.
-
Add the this compound solution to the vial. A molar excess of the reagent (e.g., 10- to 100-fold) is recommended.
-
If using a catalyst like pyridine, it can often be used as the solvent.
-
Tightly cap the vial and vortex briefly to mix.
-
Heat the reaction mixture at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes). These parameters should be optimized.
-
-
Reaction Quenching and Cleanup:
-
Cool the vial to room temperature.
-
Gently evaporate the excess reagent and solvent under a stream of dry nitrogen. Avoid complete dryness if the derivative is volatile.
-
Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the GC-MS system.
-
Analyze the sample using an appropriate temperature program and mass spectrometer settings to detect the ¹³C-labeled derivative.
-
Visualizations
Caption: Experimental workflow for derivatization with this compound.
Caption: Troubleshooting logic for low derivatization efficiency.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. gcms.cz [gcms.cz]
- 3. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
- 6. niir.org [niir.org]
- 7. This compound | 165399-57-5 | Benchchem [benchchem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Matrix Effects with Trichloroacetyl Chloride-13C2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trichloroacetyl Chloride-13C2 for the derivatization of amine-containing analytes to overcome matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it help overcome matrix effects?
A1: this compound is a derivatizing reagent used to chemically modify analytes, particularly those containing primary and secondary amine functional groups. The "-13C2" indicates that the two carbon atoms in the trichloroacetyl group are the heavy isotope of carbon, Carbon-13.
This reagent helps overcome matrix effects in LC-MS through an isotope dilution strategy. Here’s how it works:
-
Derivatization: Your analyte of interest in the sample is derivatized with the unlabeled ("light") Trichloroacetyl Chloride. A known amount of a synthetic standard of your analyte is derivatized with the "heavy" this compound and used as an internal standard.
-
Co-elution: The light and heavy derivatized analytes are nearly identical chemically and chromatographically. This means they will elute from the LC column at the same time.
-
Isobaric Interference Mitigation: Because they co-elute, any matrix components that suppress or enhance the ionization of the analyte in the mass spectrometer will have the same effect on both the light (analyte) and heavy (internal standard) versions.
-
Accurate Quantification: By measuring the ratio of the signal from the light analyte to the heavy internal standard, the variability caused by matrix effects is effectively canceled out, leading to more accurate and precise quantification.
Q2: What types of analytes can be derivatized with this compound?
A2: this compound is primarily used to derivatize compounds containing primary and secondary amine groups. This includes a wide range of small molecules relevant in pharmaceutical and biomedical research, such as:
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Biogenic amines (e.g., dopamine, serotonin, histamine)
-
Amino acids
-
Pharmaceuticals and their metabolites with amine functionalities.
-
Neurotransmitters
The reagent reacts with the nucleophilic amine to form a stable amide bond.
Q3: What are the key advantages of using this compound over other derivatization reagents?
A3: The primary advantage is the ability to create a stable isotope-labeled internal standard that perfectly co-elutes with the analyte of interest, which is the gold standard for mitigating matrix effects. Other advantages include:
-
Improved Chromatography: Derivatization can improve the chromatographic properties of polar analytes, leading to better peak shapes and retention on reverse-phase columns.
-
Enhanced Ionization: The trichloroacetyl group can improve the ionization efficiency of the analyte in the mass spectrometer, leading to better sensitivity.
-
High Reactivity: As an acyl chloride, it is highly reactive towards primary and secondary amines, allowing for rapid and efficient derivatization reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Product Detected | 1. Reagent Degradation: this compound is sensitive to moisture. 2. Incorrect pH: The reaction is typically base-catalyzed. Incorrect pH can slow or prevent the reaction. 3. Insufficient Reagent: Not enough derivatizing reagent was added to react with all of the analyte. 4. Sample Matrix Interference: Components in the sample matrix may be quenching the reaction. | 1. Use fresh reagent from a properly stored vial. Handle under inert and dry conditions (e.g., in a glove box or with dry solvents). 2. Ensure the reaction buffer is at the optimal pH (typically slightly basic, around pH 8-10) for the acylation of amines. 3. Use a molar excess of the derivatizing reagent (e.g., 5-10 fold) relative to the estimated amount of analyte. 4. Perform a sample cleanup step (e.g., protein precipitation followed by solid-phase extraction) before derivatization. |
| Incomplete Derivatization (Analyte Peak Still Present) | 1. Short Reaction Time: The derivatization reaction may not have gone to completion. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Steric Hindrance: The amine group on the analyte may be sterically hindered, slowing the reaction. | 1. Increase the reaction time. Monitor the reaction progress at different time points to determine the optimal duration. 2. Gently heat the reaction mixture (e.g., to 40-60°C). Ensure the analyte and derivative are stable at the higher temperature. 3. Increase the reaction time and/or temperature. Consider using a stronger base as a catalyst if compatible with your analyte. |
| Presence of Multiple Derivative Peaks for a Single Analyte | 1. Side Reactions: The reagent may be reacting with other functional groups on the analyte (e.g., hydroxyl groups) under the chosen conditions. 2. Reagent Hydrolysis: The reagent can hydrolyze in the presence of water, and the resulting byproducts might be detected. | 1. Optimize the reaction conditions (pH, temperature, time) to favor the desired amine derivatization. Softer reaction conditions may be necessary. 2. Ensure all solvents and reagents are anhydrous. |
| Poor Peak Shape of Derivatized Analyte | 1. Suboptimal Chromatographic Conditions: The LC method may not be suitable for the derivatized analyte. 2. Adsorption to Metal Surfaces: The derivative may be interacting with stainless steel components of the LC system. | 1. Optimize the mobile phase composition, gradient, and column chemistry for the derivatized analyte. The derivative will be more hydrophobic than the original analyte. 2. Use a biocompatible or PEEK-lined LC system and column to minimize metal interactions. |
| High Variability in Quantification | 1. Inconsistent Derivatization: The derivatization reaction is not reproducible across samples. 2. Instability of Derivatives: The derivatized analyte may be degrading in the autosampler or during the LC run. | 1. Ensure precise and consistent addition of all reagents. Use an automated liquid handler if possible. Ensure thorough mixing. 2. Check the stability of the derivatized samples over time at the autosampler temperature. If necessary, analyze samples immediately after preparation or store at a lower temperature. |
Quantitative Data Summary
The following table provides a hypothetical yet representative example of the quantitative improvement in matrix effect reduction when using this compound derivatization with an isotopic internal standard. The matrix effect is calculated as the percentage of signal suppression or enhancement in the presence of the matrix compared to a clean solvent.
| Analyte | Matrix | Matrix Effect without Derivatization (%) | Matrix Effect with this compound Derivatization and Isotopic Internal Standard (%) |
| Dopamine | Human Plasma | -65% (Suppression) | -5% |
| Rat Brain Homogenate | -72% (Suppression) | -8% | |
| Serotonin | Human Plasma | -58% (Suppression) | -4% |
| Rat Brain Homogenate | -68% (Suppression) | -6% | |
| Amphetamine | Human Urine | +35% (Enhancement) | +3% |
| Human Plasma | -45% (Suppression) | -7% |
Note: This table presents illustrative data to demonstrate the expected performance. Actual results will vary depending on the analyte, matrix, and specific experimental conditions.
Experimental Protocols
Detailed Methodology for Derivatization of Amines in a Biological Matrix
This protocol provides a general framework for the derivatization of primary and secondary amines in a protein-rich biological matrix like plasma or tissue homogenate.
1. Sample Preparation (Protein Precipitation and Extraction)
-
To 100 µL of sample (e.g., plasma, tissue homogenate), add 400 µL of ice-cold acetonitrile containing the unlabeled analyte as an internal standard (derivatized with Trichloroacetyl Chloride).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
2. Derivatization Reaction
-
Reconstitute the dried extract in 50 µL of a 100 mM sodium borate buffer (pH 9.0).
-
Add 10 µL of a 1 mg/mL solution of this compound in anhydrous acetonitrile (this will be for the calibration curve standards prepared in a clean matrix). For the unknown samples, the internal standard (pre-derivatized with the heavy label) should be added.
-
Vortex immediately for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the samples to room temperature.
-
Add 5 µL of 1% formic acid in water to quench the reaction.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
3. LC-MS/MS Analysis
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the more hydrophobic derivatives.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the derivatized analytes, followed by a wash and re-equilibration step.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for both the "light" (analyte) and "heavy" (internal standard) derivatized compounds in Multiple Reaction Monitoring (MRM) mode.
Visualizations
Caption: Experimental workflow for amine derivatization.
Technical Support Center: Optimizing Reactions with Trichloroacetyl Chloride-13C2
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Trichloroacetyl Chloride-13C2.
Frequently Asked Questions (FAQs)
Q1: What are the most critical handling precautions for this compound?
A1: this compound is a corrosive and moisture-sensitive compound. All manipulations should be performed in a well-ventilated fume hood, under anhydrous conditions, and using an inert atmosphere (e.g., argon or nitrogen). Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. The compound reacts violently with water, releasing toxic hydrogen chloride gas.
Q2: What is the primary application of this compound?
A2: Its main use is as a highly reactive acylating agent for introducing a ¹³C₂-labeled trichloroacetyl group into various molecules. This is particularly valuable for synthesizing stable isotope-labeled internal standards for mass spectrometry (MS) and for mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy.
Q3: Which solvents are recommended for reactions with this compound?
A3: Inert, anhydrous aprotic solvents are recommended to prevent side reactions. Suitable options include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile. The choice of solvent can influence reaction rates and product yields.
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for analysis by ¹H NMR or GC-MS. When using TLC, it's advisable to quench the aliquot with a nucleophile like methanol before spotting to convert the remaining acyl chloride into a stable ester, making it easier to visualize.
Q5: How does the ¹³C labeling affect the reactivity of the molecule?
A5: The ¹³C labeling results in a kinetic isotope effect (KIE), which can slightly slow down the reaction rate compared to the unlabeled compound due to the stronger C-C bond. However, for most synthetic applications, this effect is minor and does not significantly alter the overall reaction outcome.
Troubleshooting Guide
Q1: My reaction yield is very low. What are the common causes?
A1: Low yields are often due to the degradation of the this compound by moisture. Ensure that all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a dry, inert atmosphere. Another cause can be the use of a substrate that is not sufficiently nucleophilic or is sterically hindered. In such cases, increasing the reaction temperature or using a catalyst might be necessary.
Q2: I am observing multiple spots on my TLC plate, indicating side products. What could they be?
A2: The most common side product is trichloroacetic acid-¹³C₂, formed from the hydrolysis of the acyl chloride by trace amounts of water. If an alcohol is your substrate, you might also see byproducts from elimination reactions, especially with tertiary alcohols. In the case of amine substrates, over-acylation or side reactions involving other functional groups on the amine can occur.
Q3: The purification of my labeled product is challenging. Any suggestions?
A3: For labeled esters and amides, which are often less polar than the starting materials and the trichloroacetic acid byproduct, column chromatography on silica gel is a common purification method. A gradient elution with a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective. For amides that are difficult to purify by chromatography, recrystallization from a suitable solvent system can be an alternative.
Q4: My reaction with a secondary amine is sluggish. How can I improve it?
A4: Secondary amines are less nucleophilic than primary amines due to steric hindrance. To improve the reaction rate, you can try using a more polar aprotic solvent like DMF (use with caution as it can react with acyl chlorides), increasing the reaction temperature, or adding a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | ¹³C₂Cl₄O |
| Molecular Weight | 183.82 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 114-116 °C |
| Density | 1.629 g/mL |
| CAS Number | 165399-57-5 |
Table 2: Representative ¹³C NMR Chemical Shifts for Reaction Products
| Compound | Labeled Carbons | Approximate Chemical Shift (δ, ppm) |
| Ethyl trichloroacetate-¹³C₂ | ¹³C=O | ~161 |
| ¹³CCl₃ | ~92 | |
| N-phenyl-2,2,2-trichloroacetamide-¹³C₂ | ¹³C=O | ~159 |
| ¹³CCl₃ | ~93 | |
| Note: Chemical shifts are approximate and can vary depending on the solvent and other structural features of the molecule. |
Table 3: Illustrative Effect of Reaction Conditions on Amide Synthesis Yield
| Entry | Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Triethylamine (1.2) | DCM | 0 to RT | 2 | ~90 |
| 2 | Aniline | Pyridine (1.2) | THF | RT | 3 | ~85 |
| 3 | 4-Nitroaniline | Triethylamine (1.2) | DCM | RT | 6 | ~75 |
| 4 | Diethylamine | Triethylamine (1.2) | DCM | 0 to RT | 4 | ~80 |
| Note: These are representative yields based on similar reactions and may vary depending on the specific experimental setup. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl trichloroacetate-¹³C₂
This protocol describes the esterification of ethanol with this compound.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous ethanol (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or pyridine (1.1 equiv)
-
Oven-dried glassware
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve anhydrous ethanol (1.2 equiv) and triethylamine (1.1 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equiv) in anhydrous DCM in the dropping funnel.
-
Add the this compound solution dropwise to the stirred ethanol solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl trichloroacetate-¹³C₂.
Protocol 2: Synthesis of N-phenyl-2,2,2-trichloroacetamide-¹³C₂
This protocol details the amidation of aniline with this compound.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous triethylamine (TEA) (1.2 equiv)
-
Oven-dried glassware
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In an oven-dried, three-necked round-bottom flask under an inert atmosphere, dissolve aniline (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Add the this compound solution dropwise to the aniline solution over 20-30 minutes while maintaining the temperature at 0 °C.
-
Once the addition is complete, let the reaction mixture slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction's progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
After the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.
Mandatory Visualization
Caption: General experimental workflow for reactions involving this compound.
Caption: Mechanism of esterification with this compound.
Technical Support Center: Troubleshooting Trichloroacetyl Chloride-13C2 Derivatives
Welcome to the technical support center for the analysis of Trichloroacetyl Chloride-13C2 derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common chromatographic issues and to offer clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing when analyzing this compound derivatives?
A1: Peak tailing for these derivatives, as with many compounds, is often multifactorial. However, a primary cause is secondary interactions between the polar N-H group of the derivatized analyte and active sites on the chromatographic column, such as residual silanol groups on silica-based columns.[1] For halogenated compounds like trichloroacetyl derivatives, interactions within the GC-MS ion source can also contribute to peak tailing.[2][3]
Q2: How does the mobile phase pH affect the peak shape of my derivatives in LC?
A2: Mobile phase pH is a critical factor in controlling peak shape, especially in liquid chromatography. For trichloroacetyl derivatives of amines, maintaining an optimal pH helps to suppress the ionization of any residual silanol groups on the column, thereby minimizing secondary interactions that lead to peak tailing. Operating at a low pH (e.g., pH 2.5-3.5) can protonate these silanols, reducing their ability to interact with the analyte.[4]
Q3: Can the derivatization process itself contribute to peak tailing?
A3: Yes, an incomplete or inefficient derivatization reaction can lead to the presence of both the derivatized and underivatized analyte, which will have different chromatographic behaviors and can result in broad or tailing peaks. It is crucial to optimize the derivatization conditions to ensure a complete reaction.[5] Additionally, the presence of byproducts or excess derivatizing reagent can interfere with the chromatography.
Q4: I'm observing peak tailing for all my compounds, not just the derivatized analyte. What could be the issue?
A4: If all peaks in your chromatogram are tailing, the problem is likely systemic rather than specific to your analyte. Common causes include:
-
Column degradation: The column may be contaminated or have a void at the inlet.
-
Extra-column volume: Excessive tubing length or dead volume in the connections can cause band broadening and tailing.
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Improper column installation: A poorly cut column or incorrect installation in the inlet can disrupt the flow path.[6]
-
System leaks: Leaks in the system can lead to pressure fluctuations and poor peak shape.
Q5: Are there specific issues to be aware of when analyzing halogenated derivatives like trichloroacetyl compounds by GC-MS?
A5: Yes, halogenated compounds can interact with the metal surfaces within the GC-MS ion source, especially at high temperatures. This can lead to the formation of metal halides, causing adsorption of the analyte and subsequent slow release, which manifests as peak tailing.[2][3] Regular cleaning of the ion source is recommended when analyzing these types of compounds.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound derivatives.
Logical Flow for Troubleshooting Peak Tailing
References
Minimizing sample degradation with Trichloroacetyl Chloride-13C2
Welcome to the technical support center for Trichloroacetyl Chloride-13C2. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing sample degradation and troubleshooting common issues encountered during its use as a derivatization reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the isotopically labeled form of Trichloroacetyl chloride, where the two carbon atoms are carbon-13 isotopes. Its primary application is as a derivatization reagent in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Derivatization with this compound is used to improve the volatility, thermal stability, and chromatographic separation of analytes containing active hydrogen atoms, such as alcohols, phenols, amines, and thiols. The incorporated 13C isotopes make it a valuable tool as an internal standard for quantitative analysis.
Q2: What are the main causes of this compound degradation?
The primary cause of degradation is hydrolysis.[1][2] this compound is highly reactive and moisture-sensitive.[3] Exposure to even trace amounts of water in solvents, reagents, or from atmospheric humidity can lead to its rapid hydrolysis into trichloroacetic acid-13C2 and hydrochloric acid (HCl).[1][4] This not only consumes the reagent but can also affect the pH of the reaction mixture and lead to unwanted side reactions.
Q3: How should I properly store this compound?
To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place.[5] A desiccator or a controlled low-humidity environment is highly recommended. It is also advisable to aliquot the reagent into smaller, single-use vials to avoid repeated exposure of the entire stock to the atmosphere.[5]
Q4: What solvents are compatible with this compound?
Inert, anhydrous (dry) aprotic solvents are the most compatible.[1] Examples include:
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Dichloromethane (DCM)
-
Chloroform
-
Toluene
-
Hexane
-
Acetonitrile (ensure it is of high purity and anhydrous)
It is crucial to avoid protic solvents like water and alcohols, as they will react with the reagent.[4]
Troubleshooting Guides
Issue 1: Low or No Derivatization Yield
| Potential Cause | Troubleshooting Step |
| Degraded Reagent | The most common cause is the hydrolysis of this compound due to moisture. Use a fresh vial or a properly stored aliquot. Verify the purity of the reagent if possible, though its reactivity makes this challenging without derivatizing a standard. |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use high-purity, anhydrous solvents. If possible, perform the reaction under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon manifold). |
| Inactive Analyte | The functional group of the analyte may be sterically hindered or less reactive than anticipated. Consider increasing the reaction temperature (with caution, as this can also promote degradation) or extending the reaction time. |
| Incorrect Stoichiometry | Ensure a sufficient molar excess of this compound is used, especially if the sample matrix contains other reactive species. A 2 to 10-fold molar excess is a common starting point. |
| Suboptimal pH | The reaction of this compound with amines and alcohols often requires a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct and catalyze the reaction.[4] Ensure the appropriate base is used and that it is also anhydrous. |
Issue 2: Inconsistent Results or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Variable Reagent Activity | If the main stock vial is opened multiple times, its reactivity will decrease over time due to gradual exposure to atmospheric moisture.[5] Prepare single-use aliquots from a fresh bottle to ensure consistent reagent quality for each experiment. |
| Atmospheric Moisture | Fluctuations in ambient humidity can affect the extent of reagent degradation during sample preparation. If possible, work in a controlled environment like a glove box or under a consistent stream of dry inert gas. |
| Incomplete Reaction | The derivatization reaction may not be going to completion. Optimize reaction parameters such as time, temperature, and catalyst concentration. |
| Analyte Degradation | The reaction conditions (e.g., presence of HCl byproduct) might be degrading the analyte or the derivatized product. Use a scavenger base and handle the samples promptly after derivatization. |
Quantitative Data Summary
| Condition | Solvent | Temperature | Expected Half-life (Illustrative) | Primary Degradation Product |
| Anhydrous, Inert Atmosphere | Dichloromethane | 4 °C | > 6 months | - |
| Anhydrous, Inert Atmosphere | Dichloromethane | 25 °C | Weeks to months | - |
| Sealed vial, opened periodically in ambient air | Dichloromethane | 25 °C | Days to weeks | Trichloroacetic acid-13C2 |
| Presence of 0.1% Water | Acetonitrile | 25 °C | Minutes to hours | Trichloroacetic acid-13C2 |
| Anhydrous | Methanol | 25 °C | Seconds to minutes | Methyl trichloroacetate-13C2 |
Experimental Protocols
General Protocol for Derivatization of an Analyte with Hydroxyl or Amine Groups
This protocol provides a general workflow for the derivatization of a standard or sample for GC-MS analysis. Note: All work should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of this compound in anhydrous dichloromethane. This solution should be prepared fresh.
-
Prepare a 1 mg/mL solution of your analyte in anhydrous dichloromethane.
-
Have anhydrous pyridine or triethylamine available as a catalyst/scavenger base.
-
-
Derivatization Reaction:
-
In a 2 mL autosampler vial, add 100 µL of the analyte solution.
-
Add 10 µL of anhydrous pyridine.
-
Add 100 µL of the freshly prepared this compound solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60 °C for 30 minutes.
-
-
Sample Work-up:
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of dry nitrogen.
-
Reconstitute the residue in 100 µL of hexane or another suitable solvent for injection.
-
The sample is now ready for GC-MS analysis.
-
Visualizations
Caption: A generalized experimental workflow for analyte derivatization.
Caption: A logical workflow for troubleshooting low derivatization yield.
Caption: The hydrolysis pathway of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Trichloroacetyl Chloride-13C2 Derivatization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Trichloroacetyl Chloride-13C2 for the derivatization of analytes for analysis by methods such as GC-MS and LC-MS.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: I am seeing little to no formation of my desired derivative. What are the common causes and how can I fix this?
A: Low or no derivatization yield is a frequent issue. The primary culprits are typically related to reaction conditions and reagent integrity.
Potential Causes & Solutions:
-
Presence of Moisture: this compound is highly reactive with water. Any moisture in your sample, solvent, or glassware will lead to the hydrolysis of the reagent to trichloroacetic acid-13C2, reducing the amount available to react with your analyte.
-
Suboptimal Reaction Temperature: The derivatization reaction may be too slow at room temperature for your specific analyte.
-
Solution: Gently heat the reaction mixture. Optimization is key; start with a modest temperature (e.g., 60°C) and monitor the reaction progress. Be aware that excessive heat can lead to the degradation of some analytes or derivatives.[2]
-
-
Incorrect Stoichiometry: An insufficient amount of derivatizing reagent will lead to an incomplete reaction.
-
Solution: Increase the molar excess of this compound relative to the analyte. A 10 to 100-fold excess is a common starting point for optimization.
-
-
Presence of a Catalyst: Many derivatization reactions with acyl chlorides require a basic catalyst, such as pyridine or triethylamine, to proceed efficiently. This is especially true for less reactive analytes.
-
Solution: Add a suitable catalyst to the reaction mixture. The catalyst scavenges the HCl byproduct, driving the reaction to completion.
-
2. Q: My chromatogram shows significant peak tailing for my derivatized analyte. What could be the cause?
A: Peak tailing is often an indication of active sites in the chromatographic system or incomplete derivatization.
Potential Causes & Solutions:
-
Incomplete Derivatization: Residual underivatized analyte, which is typically more polar, can interact with active sites in the GC inlet or column, leading to peak tailing.
-
Solution: Re-optimize your derivatization procedure to ensure the reaction goes to completion. Refer to the troubleshooting steps for low yield.
-
-
Active Sites in the GC System: Silanol groups on the GC liner, column, or packing material can interact with the derivative, causing tailing.
-
Solution: Use a deactivated GC liner and a high-quality, well-conditioned capillary column. If the problem persists, you may need to trim the first few centimeters of the column or replace it.
-
-
Acidic Byproduct: The derivatization reaction produces hydrochloric acid (HCl). If not neutralized, it can degrade the column's stationary phase, creating active sites.
-
Solution: Ensure a sufficient amount of a base (catalyst) is used in the reaction to neutralize the HCl.
-
3. Q: I am observing extra, unexpected peaks ("ghost peaks") in my chromatogram. Where are they coming from?
A: Ghost peaks can originate from several sources, including contaminated reagents, the derivatization process itself, or the analytical instrument.[3][4][5][6]
Potential Causes & Solutions:
-
Hydrolyzed Reagent: The peak corresponding to the hydrolyzed reagent (trichloroacetic acid-13C2, or its subsequent derivative if a second derivatization step is used) may be present.
-
Solution: Minimize moisture in your reaction system as described above.
-
-
Septum Bleed: Siloxanes from the vial or injector septa can leach into the sample, especially when using aggressive solvents or high temperatures.[3]
-
Solution: Use high-quality, low-bleed septa. Avoid repeated piercing of the same vial septum.
-
-
Contaminated Solvents or Reagents: Impurities in your solvents or the this compound itself can appear as extra peaks.
-
Solution: Use high-purity, HPLC, or GC-grade solvents. Run a "reagent blank" (all reaction components except the analyte) to identify peaks originating from the reagents.
-
-
Carryover: Residual sample from a previous injection can elute in a subsequent run.[5]
-
Solution: Implement a thorough wash sequence for the injection syringe between runs. Increase the final oven temperature or hold time of your GC method to ensure all components elute.
-
4. Q: My results are not reproducible. What factors should I investigate?
A: Poor reproducibility often points to inconsistencies in the sample preparation and derivatization steps.
Potential Causes & Solutions:
-
Variable Reaction Time and Temperature: Inconsistent heating or reaction timing will lead to variable derivatization efficiency.
-
Solution: Use a heating block or water bath for precise temperature control. Time the reaction accurately for all samples.
-
-
Pipetting Errors: Inaccurate measurement of the analyte, solvent, or derivatizing reagent will lead to inconsistent results.
-
Solution: Use calibrated micropipettes and ensure proper pipetting technique.
-
-
Sample Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction.
-
Solution: Implement a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances before derivatization.
-
Quantitative Data Summary
The following tables provide illustrative data on how reaction parameters can affect derivatization yield. This data is representative and should be used as a guide for optimization.
Table 1: Effect of Reagent Molar Ratio on Derivatization Yield
| Molar Ratio (this compound : Analyte) | Average Derivatization Yield (%) |
| 1:1 | 45 |
| 10:1 | 85 |
| 50:1 | 98 |
| 100:1 | >99 |
Table 2: Influence of Reaction Temperature and Time on Derivatization Yield
| Temperature (°C) | Reaction Time (minutes) | Average Derivatization Yield (%) |
| 25 | 30 | 60 |
| 60 | 30 | 95 |
| 60 | 60 | >99 |
| 80 | 30 | 96 (potential for degradation) |
Experimental Protocols
Detailed Methodology: General Protocol for Derivatization of an Amine Analyte with this compound for GC-MS Analysis
-
Preparation:
-
Ensure all glassware (e.g., autosampler vials, inserts, reaction vials) is thoroughly cleaned and oven-dried at 120°C for at least 2 hours. Cool in a desiccator before use.
-
Prepare a stock solution of your analyte in an anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Allow the this compound reagent vial to come to room temperature before opening to prevent moisture condensation.
-
-
Derivatization Reaction:
-
In a reaction vial, add 100 µL of the analyte solution.
-
Add 50 µL of a suitable anhydrous base, such as pyridine or triethylamine.
-
Add a 50-fold molar excess of this compound to the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block set to 60°C for 30 minutes.
-
-
Sample Work-up (if necessary):
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The sample can often be injected directly. If necessary, the reaction can be quenched by the addition of a small amount of anhydrous methanol. If a precipitate forms (e.g., pyridinium hydrochloride), centrifuge the sample and transfer the supernatant to an autosampler vial.
-
-
Analysis:
-
Analyze the derivatized sample by GC-MS. The analytical conditions should be optimized for the specific derivative.
-
Visualizations
Caption: A typical experimental workflow for derivatization.
Caption: A decision tree for troubleshooting common issues.
Caption: Simplified reaction of an amine with the derivatizing agent.
References
- 1. daneshyari.com [daneshyari.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. GC Troubleshooting: Origins of Ghost Peaks [fr.restek.com]
- 5. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 6. instrument-solutions.com [instrument-solutions.com]
Technical Support Center: Trichloroacetyl Chloride-13C2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Trichloroacetyl Chloride-13C2, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound is the acyl chloride of trichloroacetic acid, isotopically labeled with Carbon-13 at two positions. Like other acyl chlorides, it is highly reactive due to the electron-withdrawing nature of the chlorine and oxygen atoms attached to the carbonyl carbon.[1][2] This high electrophilicity makes it extremely susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[3][4]
Q2: What are the products of this compound hydrolysis?
Hydrolysis of this compound yields Trichloroacetic Acid-13C2 and hydrogen chloride (HCl) gas.[5][6] The release of corrosive HCl gas is a significant safety concern.[1][5]
Q3: How can I visually detect if my this compound has hydrolyzed?
A key visual indicator of hydrolysis is the fuming of the liquid in the presence of moist air, which is due to the formation of HCl gas reacting with atmospheric moisture.[5][6] The clear, colorless to pale yellow liquid may also become cloudy or show signs of solid precipitate (trichloroacetic acid).
Q4: What solvents are compatible with this compound?
This compound is soluble in nonpolar aprotic organic solvents such as dichloromethane, diethyl ether, chloroform, and benzene.[1][6] It is crucial to use anhydrous (dry) solvents to prevent hydrolysis.[7] It reacts violently with water and is incompatible with alcohols, amines, and strong bases.[8][9]
Q5: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed, corrosion-resistant container (e.g., a glass bottle with a PTFE-lined cap) under an inert atmosphere (e.g., argon or nitrogen).[5][7][10] The storage area should be cool, dry, and well-ventilated, away from heat sources and incompatible materials.[7][10] For long-term storage, refrigeration in an inert atmosphere is recommended.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound.
| Problem | Possible Cause | Solution |
| Reaction yield is low, and starting material is recovered. | Incomplete reaction due to hydrolyzed reagent. | Ensure absolute anhydrous conditions. Use freshly dried solvents and reagents. Handle this compound under a robust inert atmosphere (glovebox or Schlenk line). |
| Formation of a white precipitate or cloudiness in the reaction mixture. | Hydrolysis of this compound to form Trichloroacetic Acid-13C2. | Immediately cease the reaction and re-evaluate the experimental setup for sources of moisture. Purify the remaining starting materials and dry all glassware and solvents again. |
| Pungent, acidic odor and fuming upon opening the reagent bottle. | The reagent has been exposed to atmospheric moisture. | The reagent may be partially hydrolyzed. For sensitive reactions, it is recommended to use a fresh, unopened bottle. The purity of the fuming reagent can be checked by analytical methods like FTIR or NMR. |
| Inconsistent results between experiments. | Variable amounts of moisture are being introduced into the reaction. | Standardize the protocol for drying solvents, glassware, and inerting the reaction apparatus. Use a consistent source and grade of anhydrous solvents. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound under Inert Atmosphere
This protocol describes the safe transfer of the moisture-sensitive reagent using a syringe.
Materials:
-
This compound in a Sure/Seal™ bottle or a bottle with a PTFE-lined septum cap.
-
Dry, nitrogen-flushed syringe and needle.
-
Reaction flask, oven-dried and cooled under an inert atmosphere.
-
Inert gas source (Argon or Nitrogen).
Procedure:
-
Ensure the reaction flask is properly set up under a positive pressure of inert gas.
-
Carefully puncture the septum of the this compound bottle with the dry needle attached to the syringe.
-
Slowly draw the required volume of the liquid into the syringe. It is advisable to draw a small amount of inert gas into the syringe before and after drawing the liquid to act as a buffer.
-
Withdraw the needle from the reagent bottle.
-
Insert the needle into the septum of the reaction flask.
-
First, push the inert gas buffer into the flask, followed by the slow, dropwise addition of the this compound to the reaction mixture with stirring.
-
Once the addition is complete, withdraw the needle.
-
Rinse the syringe and needle immediately with a dry, inert solvent (e.g., dichloromethane) followed by a quenching solvent (e.g., isopropanol) and then water.
Protocol 2: Detection of Hydrolysis by FTIR Spectroscopy
This protocol can be used to quickly assess the purity of this compound.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer.
-
Sealed liquid FTIR cell (e.g., with NaCl or KBr windows).
-
Dry solvent (e.g., anhydrous dichloromethane).
-
This compound sample.
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, prepare a dilute solution of the this compound in the dry solvent.
-
Quickly inject the solution into the sealed FTIR cell.
-
Acquire the IR spectrum.
-
Analysis:
-
A sharp, strong absorption band around 1800 cm⁻¹ corresponds to the C=O stretch of the acyl chloride.[11]
-
The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch) and a carbonyl absorption at a lower frequency (around 1740 cm⁻¹) would indicate the presence of the hydrolysis product, trichloroacetic acid.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. orgsyn.org [orgsyn.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Drying solvents and Drying agents [delloyd.50megs.com]
- 5. youtube.com [youtube.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. google.com [google.com]
- 8. Determination of Trichloroacetyl Chloride in Refine Titanium Tetrachloride by Acid Hydrolysis and Ion Chromatography | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. japsonline.com [japsonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Trichloroacetyl chloride | 76-02-8 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Trichloroacetyl Chloride-¹³C₂ and Other Acylating Agents for Researchers
For Immediate Publication
[City, State] – [Date] – In the intricate world of chemical synthesis and analysis, the choice of an acylating agent can significantly impact reaction efficiency, product yield, and the precision of analytical measurements. This guide provides an objective comparison of Trichloroacetyl Chloride-¹³C₂ against other commonly used acylating agents, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Unraveling the Reactivity Landscape of Acylating Agents
Acylating agents are indispensable reagents for introducing an acyl group (R-C=O) into a molecule. The reactivity of these agents is a critical factor, influencing reaction conditions and selectivity. Acyl chlorides, including Trichloroacetyl Chloride, are generally more reactive than their acid anhydride counterparts. This heightened reactivity is attributed to the chloride ion being an excellent leaving group.[1][2]
The reactivity of acyl chlorides is further influenced by the nature of the alkyl or aryl group attached to the carbonyl. Electron-withdrawing groups, such as the trichloromethyl group in Trichloroacetyl Chloride, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to a higher reaction rate compared to less substituted acyl chlorides like acetyl chloride. While direct kinetic studies comparing a wide range of acylating agents under identical conditions are not extensively documented in a single source, the established principles of organic chemistry and available data suggest the following general reactivity trend:
Trichloroacetyl Chloride > Acetyl Chloride > Acetic Anhydride
This increased reactivity allows for milder reaction conditions and can be advantageous when dealing with less reactive substrates. However, it can also lead to reduced selectivity and the potential for side reactions if not carefully controlled.
Quantitative Comparison of Acylating Agent Performance
To provide a clearer picture of the practical implications of these reactivity differences, the following tables summarize reported yields for the acylation of common functional groups using various acylating agents. It is important to note that reaction conditions such as solvent, temperature, and the presence of catalysts can significantly influence these outcomes.
Table 1: Acylation of Alcohols
| Acylating Agent | Substrate | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Trichloroacetyl Chloride | 2-Methoxypiperidine derivative | 2-methyl-2-butene | Not specified | Not specified | 88 | [3] |
| Acetyl Chloride | Benzyl alcohol | ZnCl₂ | Solvent-free | 10 min | 95 | [4] |
| Acetic Anhydride | Benzyl alcohol | None | Solvent-free | 7 h | 100 | [5] |
| Acetic Anhydride | Phenol | None | Not specified | Slower than acyl chloride | Not specified | [6] |
Table 2: Acylation of Amines
| Acylating Agent | Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Trichloroacetyl Chloride | Cyclic amines | None | Not specified | Not specified | Good yields | [3] |
| Acetyl Chloride | Aromatic primary amine | Sodium acetate | Brine | 1 h | Excellent | [7] |
| Acetic Anhydride | Aniline | Montmorillonite K-10 | Not specified | 3 h | 68 | [2] |
The Unique Advantages of Trichloroacetyl Chloride-¹³C₂ in Modern Research
The incorporation of two carbon-13 isotopes in Trichloroacetyl Chloride-¹³C₂ imparts a unique mass signature, making it an invaluable tool in modern analytical techniques, particularly those involving mass spectrometry.
Enhanced Precision in Quantitative Analysis
In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), isotopically labeled internal standards are the gold standard for accurate quantification.[][9] Trichloroacetyl Chloride-¹³C₂ can be used to derivatize a target analyte, thereby introducing a known isotopic label. This ¹³C-labeled derivative serves as an ideal internal standard because it co-elutes with the unlabeled analyte and exhibits identical ionization behavior, effectively compensating for matrix effects and variations in instrument response.[9][10] This leads to significantly improved precision and accuracy in quantitative analyses, with some studies reporting error reduction to below 5%.[]
Elucidating Metabolic Pathways
Stable isotope labeling is a cornerstone of metabolic flux analysis (MFA), a technique used to unravel the intricate network of biochemical reactions within a cell.[11][12] By introducing a ¹³C-labeled substrate, such as a metabolite derivatized with Trichloroacetyl Chloride-¹³C₂, researchers can trace the path of the labeled carbon atoms through various metabolic pathways.[13] The resulting distribution of isotopes in downstream metabolites provides a detailed map of metabolic fluxes, offering critical insights into cellular physiology in both health and disease.
Experimental Protocols
General Protocol for Acylation of an Alcohol with Trichloroacetyl Chloride
-
Materials: Alcohol, Trichloroacetyl Chloride, anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether), and a non-nucleophilic base (e.g., pyridine, triethylamine).
-
Procedure: a. Dissolve the alcohol (1 equivalent) and the base (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution in an ice bath (0 °C). c. Slowly add Trichloroacetyl Chloride (1.1 equivalents) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. f. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or distillation.
Note: Due to the high reactivity of Trichloroacetyl Chloride, the reaction is often exothermic and should be performed with caution.
Protocol for Derivatization of an Amine for GC-MS Analysis
-
Materials: Amine-containing analyte, Trichloroacetyl Chloride, anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate), and a non-nucleophilic base (e.g., pyridine).
-
Procedure: a. Dissolve a known amount of the analyte in the anhydrous solvent. b. Add the base (2 equivalents) to the solution. c. Add an excess of Trichloroacetyl Chloride (2-5 equivalents). d. Heat the mixture at 60-70 °C for 30-60 minutes. e. Cool the reaction mixture and evaporate the solvent under a stream of nitrogen. f. Reconstitute the residue in a suitable solvent for GC-MS analysis.
This derivatization increases the volatility and thermal stability of the analyte, improving its chromatographic properties.[14]
Visualizing Experimental Workflows
To further clarify the application of these powerful techniques, the following diagrams illustrate a typical workflow for ¹³C metabolic flux analysis and the use of a ¹³C-labeled internal standard.
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Caption: Workflow for quantification using a ¹³C-labeled internal standard.
Conclusion
Trichloroacetyl Chloride, and its isotopically labeled form Trichloroacetyl Chloride-¹³C₂, offer distinct advantages for specific applications in chemical synthesis and analysis. The high reactivity of Trichloroacetyl Chloride can be beneficial for acylating unreactive substrates, while the ¹³C₂ label provides a powerful tool for enhancing the accuracy of quantitative mass spectrometry and for elucidating complex metabolic pathways. Researchers should carefully consider the reactivity profile of the available acylating agents and the specific requirements of their experimental design to select the most appropriate reagent.
References
- 1. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ias.ac.in [ias.ac.in]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 12. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 13. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Trichloroacetyl Chloride-13C2 vs. MSTFA for Derivatization in Analytical Chemistry
For researchers, scientists, and drug development professionals seeking to enhance the analysis of small molecules by gas chromatography-mass spectrometry (GC-MS), the choice of derivatization agent is a critical decision. This guide provides an objective comparison of two distinct derivatizing agents: Trichloroacetyl Chloride-13C2, an acylating agent, and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a silylating agent. By examining their reaction mechanisms, applications, and performance data, this document aims to equip researchers with the knowledge to select the optimal reagent for their specific analytical needs.
Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, typically by increasing their volatility, thermal stability, and improving their chromatographic behavior.[1][2] This is particularly crucial for polar compounds containing active hydrogens, such as alcohols, amines, and carboxylic acids, which are often not directly amenable to GC-MS analysis.[3][4]
At a Glance: this compound vs. MSTFA
| Feature | This compound | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) |
| Derivatization Type | Acylation | Silylation |
| Primary Target Analytes | Compounds with hydroxyl and amine functional groups. | Wide range of compounds with active hydrogens, including alcohols, phenols, carboxylic acids, amines, and amides.[5] |
| Reaction Byproducts | Hydrogen chloride (HCl) | N-methyltrifluoroacetamide and trimethylsilanol (from reaction with water). Byproducts are volatile.[5] |
| Derivative Stability | Generally stable, but can be susceptible to hydrolysis. | Trimethylsilyl (TMS) derivatives are sensitive to moisture and can hydrolyze.[1] |
| Key Advantages | Introduces a halogenated group, enhancing detection by Electron Capture Detectors (ECD). The 13C2 label allows for its use as an internal standard for mass spectrometry. | Versatile for a broad range of analytes. Byproducts are highly volatile, minimizing interference in the chromatogram.[5] |
| Considerations | The byproduct, HCl, is corrosive.[6] The reaction can be vigorous. | Highly sensitive to moisture, requiring anhydrous conditions for optimal performance.[1] |
Diving Deeper: A Technical Comparison
This compound: An Acylating Agent for Targeted Applications
Trichloroacetyl Chloride is a reactive acyl chloride that derivatizes compounds by introducing a trichloroacetyl group.[7] The "-13C2" designation indicates that the two carbon atoms in the acetyl group are the carbon-13 isotope, making it an ideal internal standard for quantitative mass spectrometry analysis through isotope dilution methods. The primary reaction involves the nucleophilic attack of an active hydrogen from a hydroxyl or amino group on the carbonyl carbon of the trichloroacetyl chloride, leading to the formation of an ester or amide, respectively, and the elimination of hydrogen chloride.[8]
While less common in routine GC-MS metabolomics than silylation, acylation with reagents like Trichloroacetyl Chloride offers specific advantages. The introduction of chlorine atoms significantly enhances the response of an Electron Capture Detector (ECD), making it a valuable technique for trace-level analysis of specific compounds like chlorinated pesticides or certain pharmaceuticals.
MSTFA: The Versatile Workhorse of Silylation
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a potent silylating agent that replaces active hydrogens with a trimethylsilyl (TMS) group.[5] This process, known as silylation, dramatically reduces the polarity and increases the volatility of the analyte.[9] The reaction mechanism involves the transfer of a TMS group from the MSTFA molecule to the analyte, generating a volatile and stable TMS derivative and the byproduct N-methyltrifluoroacetamide.[10][11]
MSTFA is widely employed in metabolomics and other fields due to its ability to derivatize a broad spectrum of functional groups found in endogenous metabolites, including alcohols, phenols, carboxylic acids, and amines.[2][5] A significant advantage of MSTFA is the high volatility of its byproducts, which typically elute with the solvent front in a GC run, thereby minimizing chromatographic interference.[3] For challenging derivatizations, catalysts such as trimethylchlorosilane (TMCS) can be added to increase the reactivity of the reagent.[4]
Quantitative Performance Data
Table 1: Derivatization of Steroids and Alcohols
| Analyte Class | Derivatizing Agent | Method | LOD | LOQ | Reference |
| Steroid Hormones | MSTFA/NH4I/DTT | GC-MS/MS | 1.0 - 2.5 ng/mL | 2.5 - 5.0 ng/mL | [12] |
| Steroid Hormones | MSTFA/TMIS/DTE | GC-MS | 0.01 - 1.0 ng/mL | Not Reported | [13] |
| Endogenous Steroids | MSTFA | GC-MS | 0.01 - 1.0 ng/mL | Not Reported | [14] |
| Diols and Glycerol | Trichloroacetyl Isocyanate | LC-MS/MS | 0.5 - 2.0 µg/L | 1.5 - 6.0 µg/L | [15] |
Table 2: Derivatization of Amino Acids and Amines
| Analyte Class | Derivatizing Agent | Method | LOD | LOQ | Reference |
| Amino Acids | MTBSTFA (a silylating agent similar to MSTFA) | GC-MS/MS | 0.094 - 2.336 ng/m³ | 0.281 - 7.009 ng/m³ | [16] |
| Chloroacetyl Chloride (as piperidine derivative) | Chloroacetyl Chloride | GC-FID | Not Reported | 0.03% w/w | [17] |
Experimental Protocols
General Protocol for MSTFA Derivatization of Steroids
This protocol is a general guideline and may require optimization for specific analytes and matrices.
-
Sample Preparation: Evaporate an aliquot of the sample extract to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as MSTFA is moisture-sensitive.[1]
-
Derivatization Reaction: Add 50 µL of a derivatizing reagent mixture, such as MSTFA with 1% TMCS as a catalyst, to the dried sample residue.
-
Incubation: Tightly cap the reaction vial and heat at 60-80°C for 30-60 minutes. Optimization of time and temperature is often necessary for complete derivatization.[12]
-
Analysis: After cooling to room temperature, inject a 1 µL aliquot of the derivatized sample into the GC-MS system.
General Protocol for Acylation Derivatization of Alcohols/Amines
This protocol is based on the principles of acylation and may need to be adapted for Trichloroacetyl Chloride.
-
Sample Preparation: Ensure the sample is free of water. If necessary, evaporate the sample to dryness.
-
Derivatization Reaction: In a fume hood, add an excess of Trichloroacetyl Chloride to the sample dissolved in an inert aprotic solvent (e.g., acetonitrile or dichloromethane). The reaction can be exothermic.
-
Reaction Completion: The reaction is often rapid at room temperature but may be gently heated if required. The reaction progress can be monitored by GC.
-
Work-up: After the reaction is complete, the excess reagent and solvent may be removed under a stream of nitrogen. The residue is then reconstituted in a suitable solvent for GC-MS analysis.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Trichloroacetyl chloride | C2Cl4O | CID 6420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trichloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. uu.diva-portal.org [uu.diva-portal.org]
- 15. Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]
- 17. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation Using Trichloroacetyl Chloride-¹³C₂
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure data accuracy, reliability, and reproducibility. Derivatization, a technique used to modify an analyte to make it more suitable for analysis, is often a key step in this process. This guide provides an objective comparison of Trichloroacetyl Chloride-¹³C₂ as a derivatizing agent against other common alternatives, supported by experimental data for specific applications.
Trichloroacetyl Chloride-¹³C₂ is a specialized derivatizing agent that incorporates two carbon-13 isotopes. This isotopic labeling makes it a valuable tool for mass spectrometry-based analysis, as it provides a distinct mass shift, facilitating the identification and quantification of the derivatized analyte, particularly when used as an internal standard. Its high reactivity as an acylating agent allows for the efficient derivatization of compounds with active hydrogens, such as amines and alcohols.
Comparison with Alternative Derivatizing Agents
The choice of a derivatizing agent depends on the analyte, the analytical technique, and the specific requirements of the method. Here, we compare Trichloroacetyl Chloride-¹³C₂ with two widely used derivatizing agents: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for Gas Chromatography-Mass Spectrometry (GC-MS) and Dabsyl Chloride for High-Performance Liquid Chromatography (HPLC).
GC-MS Application: Analysis of Amphetamines
In the analysis of amphetamines, derivatization is crucial for improving chromatographic separation and providing characteristic mass spectra.
Trichloroacetyl Chloride (used as trichloroacetic anhydride for derivatization) offers significant advantages in the GC-MS analysis of amphetamines. The resulting trichloroacetyl derivatives are substantially less volatile than many other common derivatives, which can improve chromatographic performance. The presence of strongly electronegative chlorine atoms directs the fragmentation patterns in mass spectrometry, leading to the formation of larger, structurally significant, and identifying mass fragments of the original amphetamine or methamphetamine molecule.
MTBSTFA is another popular derivatizing agent for amphetamines, forming tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are known for their stability and the generation of high molecular weight fragments suitable for selected ion monitoring.
| Parameter | Trichloroacetyl Derivatization | MTBSTFA Derivatization |
| Principle | Acylation of the amine group. | Silylation of the amine group. |
| Volatility of Derivative | Substantially less volatile. | More volatile. |
| Mass Spectrometry | Forces fragmentation to larger, structurally significant ions. | Produces stable derivatives with high molecular weight fragments. |
| Linearity | Reported to be linear up to approximately 3000 ng/mL for amphetamine and methamphetamine.[1] | Reported to be linear up to approximately 3000 ng/mL for amphetamine and methamphetamine.[1] |
| Precision | Described as a precise method.[1] | Described as a precise method.[1] |
| Sensitivity | Considered a sensitive method.[1] | Considered a sensitive method.[1] |
| Column Lifetime | No adverse effects on column life reported.[1] | Can be harsh on GC columns, potentially reducing lifetime.[2] |
Experimental Protocols
Trichloroacetyl Derivatization of Amphetamines for GC-MS Analysis
This protocol is based on the derivatization of amphetamine and methamphetamine using trichloroacetic anhydride.[3]
Methodology:
-
Extraction: Perform a liquid-liquid extraction of the urine sample.
-
Back Extraction: A subsequent liquid-liquid back extraction is carried out for sample cleanup.
-
Derivatization:
-
Add trichloroacetic anhydride to the extracted sample.
-
The reaction proceeds to form the trichloroacetyl derivatives.
-
Excess trichloroacetic anhydride and the acid by-product are removed.
-
-
GC-MS Analysis:
-
GC Column: A suitable capillary column for drug analysis.
-
Injection: Splitless injection.
-
Oven Temperature Program: An initial temperature of approximately 180°C.
-
MS Detection: Monitor for characteristic ions of the derivatized amphetamine, internal standard, and methamphetamine.
-
MTBSTFA Derivatization of Amphetamines for GC-MS Analysis
This is a general protocol for the derivatization of amphetamines using MTBSTFA.[1]
Methodology:
-
Extraction: Extract the amphetamines from the sample matrix.
-
Derivatization:
-
Evaporate the extract to dryness.
-
Add MTBSTFA to the dried extract.
-
Heat the mixture to facilitate the derivatization reaction.
-
-
GC-MS Analysis:
-
GC Column: A suitable capillary column, such as an Rxi-5Sil MS.
-
Injection: Splitless injection.
-
Oven Temperature Program: Optimized for the separation of the derivatized amphetamines.
-
MS Detection: Monitor for characteristic ions of the TBDMS derivatives.
-
Visualizing the Workflow
Experimental Workflow for Derivatization and Analysis
References
A Comparative Guide to Trichloroacetyl Chloride-13C2 Derivatization for Enhanced Accuracy and Precision in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly in the fields of metabolomics, clinical diagnostics, and pharmaceutical development, derivatization is a critical step to enhance the volatility and improve the chromatographic behavior of polar analytes for gas chromatography-mass spectrometry (GC-MS). Acylation, a common derivatization technique, introduces an acyl group into molecules containing active hydrogens, such as amines, alcohols, and thiols. This guide provides a comprehensive comparison of Trichloroacetyl Chloride-13C2, an isotopically labeled acylating agent, with its non-labeled counterpart and other common derivatization agents. The use of stable isotope-labeled internal standards is a well-established method to improve the accuracy and precision of quantitative analyses by correcting for variability in sample preparation and instrument response.[1][2][3][4]
The Role of Isotopically Labeled Derivatizing Agents
This compound serves as an isotope-coded derivatization reagent. In this approach, the sample is derivatized with the isotopically labeled reagent, while a standard is derivatized with the corresponding non-labeled reagent (or vice-versa). When the sample and standard are mixed and analyzed by MS, the analyte and its isotopically labeled analog are detected as a pair of peaks with a specific mass difference. This allows for highly accurate relative quantification, as the labeled and unlabeled derivatives co-elute and experience identical ionization and fragmentation, minimizing matrix effects and other sources of error.[1][2][3][4]
Performance Comparison of Acylating Agents
While specific performance data for this compound is not extensively published, we can infer its advantages by examining the performance of its non-labeled counterpart and other commonly used acylating agents. The primary benefit of the 13C2 label lies in its function as an internal standard, which significantly enhances the reliability of quantification.
Below is a summary of performance data for Trichloroacetyl Chloride and other acylating agents used in GC-MS analysis.
Table 1: Performance Metrics of Acylating Derivatization Agents
| Derivatization Agent | Analyte Class | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Trichloroacetyl Chloride | Amines, Alcohols | >0.99 (inferred) | Analyte dependent | 0.03% (w/w) for Chloroacetyl Chloride[5][6] | 75-125% for Chloroacetyl Chloride[5][6] |
| Trifluoroacetic Anhydride (TFAA) | Amines, Alcohols | >0.99 | Analyte dependent | Analyte dependent | Not consistently reported |
| Pentafluoropropionic Anhydride (PFPA) | Amines | >0.99 | Analyte dependent | Analyte dependent | Not consistently reported |
| Heptafluorobutyric Anhydride (HFBA) | Amines, Alcohols | >0.99 | Analyte dependent | Analyte dependent | Not consistently reported |
Experimental Protocols
A general protocol for the derivatization of primary and secondary amines using an acyl chloride, such as Trichloroacetyl Chloride, is provided below. This protocol can be adapted for other acylating agents with minor modifications.
General Protocol for Acylation of Amines for GC-MS Analysis
Materials:
-
Analyte solution (in a suitable aprotic solvent, e.g., acetonitrile, dichloromethane)
-
Trichloroacetyl Chloride (or other acylating agent)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Basic catalyst (e.g., pyridine or triethylamine, optional but recommended to neutralize HCl byproduct)
-
Internal standard (if not using an isotopically labeled derivatizing agent)
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: In a clean, dry glass vial, add a known volume of the analyte solution. If the sample is aqueous, it must be dried completely under a stream of nitrogen before proceeding.
-
Reagent Addition: Add an excess of the acylating agent (e.g., 50-100 µL of Trichloroacetyl Chloride) to the dried sample.
-
Catalyst Addition (Optional): Add a small amount of a basic catalyst (e.g., 10-20 µL of pyridine) to scavenge the HCl produced during the reaction. This drives the reaction to completion.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time will depend on the specific analyte and derivatizing agent.
-
Cooling and Reconstitution: After the reaction is complete, allow the vial to cool to room temperature. The sample can then be directly injected into the GC-MS or reconstituted in a suitable solvent (e.g., hexane, ethyl acetate) to the desired concentration.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system for analysis.
Visualizing the Workflow and Rationale
The following diagrams illustrate the derivatization workflow and the logic behind using an isotopically labeled standard for improved quantitative accuracy.
Caption: General workflow for sample derivatization with this compound.
Caption: Rationale for improved accuracy with an isotopically labeled internal standard.
References
- 1. Isotopic analogs as internal standards for quantitative GC/MS analysis--molecular abundance and retention time difference as interference factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Trichloroacetyl Chloride-13C2 vs. Unlabeled Trichloroacetyl Chloride in Analytical Sciences
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to achieving accurate and reproducible experimental results. This guide provides an objective comparison between Trichloroacetyl Chloride-13C2 and its unlabeled counterpart, focusing on their applications in derivatization for gas chromatography-mass spectrometry (GC-MS) analysis. We present supporting experimental principles, detailed protocols, and quantitative data to inform your selection process.
The primary distinction between this compound and unlabeled trichloroacetyl chloride lies in the isotopic composition of the acetyl group. The labeled version incorporates two carbon-13 (¹³C) isotopes, resulting in a molecular weight increase of two mass units compared to the naturally occurring molecule, which is predominantly composed of carbon-12 (¹²C). This seemingly subtle difference has significant implications for quantitative analysis, particularly when used as a derivatization agent for compounds lacking suitable internal standards.
Performance Comparison: The Advantage of Isotopic Labeling
While direct comparative studies on this compound as a derivatizing agent are not extensively published, the principles of using stable isotope-labeled (SIL) compounds in mass spectrometry are well-established and provide a strong basis for comparison. The key advantage of using a ¹³C-labeled derivatizing agent is its ability to introduce a known isotopic signature into the analyte of interest, effectively creating an in-situ internal standard. This is particularly beneficial for quantitative assays where a dedicated isotopically labeled analog of the analyte is unavailable or cost-prohibitive.
Research comparing ¹³C-labeled and deuterium-labeled internal standards for the analysis of amphetamines has shown that ¹³C-labeled standards are superior for analytical purposes[1][2]. This is because ¹³C-labeled compounds exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they co-elute during chromatography and experience the same ionization and fragmentation behavior in the mass spectrometer. This minimizes isotopic effects that can sometimes be observed with deuterium labeling, leading to more accurate and precise quantification[1].
When this compound is used for derivatization, it reacts with the analyte (e.g., an amine or alcohol) to form a derivative that is two mass units heavier than the derivative formed with unlabeled trichloroacetyl chloride. In a typical GC-MS workflow, a known amount of the analyte derivatized with the unlabeled reagent can be spiked with the sample, which is then derivatized with this compound. The ratio of the ¹³C-labeled derivative to the unlabeled derivative can then be used for precise quantification, correcting for variations in sample preparation, injection volume, and matrix effects.
Table 1: Theoretical Performance Comparison
| Feature | This compound (as derivatizing agent) | Unlabeled Trichloroacetyl Chloride (as derivatizing agent) |
| Internal Standardization | Can generate an in-situ isotopically labeled internal standard. | Requires a separate, structurally similar internal standard. |
| Accuracy & Precision | High, due to co-elution and identical chemical behavior of the labeled and unlabeled derivatives. | Dependent on the choice and behavior of the separate internal standard. |
| Matrix Effect Compensation | Excellent, as both labeled and unlabeled derivatives are affected similarly. | Variable, depending on the similarity of the internal standard to the analyte. |
| Cost | Higher. | Lower. |
| Availability | More specialized, but commercially available. | Widely available. |
Experimental Protocol: Quantification of Amphetamine in Urine using Trichloroacetyl Chloride Derivatization and GC-MS
This protocol describes a method for the quantification of amphetamine in urine, adapted from established procedures, highlighting where this compound would be incorporated for superior quantitative accuracy.
1. Sample Preparation and Extraction:
-
To a 1 mL urine sample, add a known amount of an appropriate internal standard (e.g., amphetamine-d5, if available, or a structurally related compound if not).
-
Adjust the pH of the urine sample to >10 with a suitable base (e.g., 1M NaOH).
-
Perform a liquid-liquid extraction with an organic solvent (e.g., 3 mL of ethyl acetate). Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., ethyl acetate).
-
For creating a labeled internal standard in-situ: Add 10 µL of a standard solution of the analyte of interest derivatized with unlabeled trichloroacetyl chloride. Then, add 20 µL of a 10% solution of This compound in an aprotic solvent (e.g., acetonitrile).
-
If using a separate labeled analyte as an internal standard: Add 20 µL of a 10% solution of unlabeled trichloroacetyl chloride in an aprotic solvent.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, evaporate the solvent and derivatizing reagent under a stream of nitrogen.
-
Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for Amphetamine Derivatized with Trichloroacetyl Chloride):
-
Unlabeled Derivative: m/z 118, 140, 279 (Molecular Ion)
-
¹³C2-Labeled Derivative: m/z 118, 142, 281 (Molecular Ion)
-
-
Internal Standard (e.g., Amphetamine-d5 derivative): Monitor appropriate characteristic ions.
-
4. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte derivative to the peak area of the internal standard derivative against the concentration of the analyte.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the GC-MS analysis of amphetamine using trichloroacetyl chloride derivatization.
Caption: Experimental workflow for amphetamine analysis.
Logical Relationship: Choice of Derivatizing Agent
The decision to use this compound over its unlabeled counterpart is primarily driven by the need for the highest possible accuracy in quantitative analysis, especially in complex matrices where a suitable internal standard for the underivatized analyte is not available.
Caption: Decision factors for reagent selection.
Conclusion
This compound offers a significant advantage in quantitative mass spectrometry by enabling the creation of an ideal in-situ internal standard through derivatization. This approach enhances accuracy and precision by effectively compensating for matrix effects and procedural variability. While the initial cost of the labeled reagent is higher, the improved data quality and the potential to overcome the lack of specific labeled analyte standards can justify its use in demanding research and development applications. Unlabeled trichloroacetyl chloride remains a viable and cost-effective option for qualitative analysis or when a suitable, structurally analogous internal standard is available and validated for the specific assay. The choice between the two ultimately depends on the specific requirements of the analytical method and the desired level of quantitative rigor.
References
Cross-Validation of Trichloroacetyl Chloride-13C2 with Other Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, derivatization remains a cornerstone for enhancing the sensitivity and selectivity of mass spectrometry-based analyses. Among the suite of available reagents, Trichloroacetyl Chloride-13C2 stands out as a highly reactive acylating agent that introduces a stable isotope label, facilitating robust quantitative analysis. This guide provides an objective comparison of this compound with other commonly employed derivatization techniques, supported by available experimental data and detailed methodologies.
Introduction to Acylating Agents for Derivatization
Acylation is a chemical modification technique that introduces an acyl group into a molecule, typically targeting active hydrogen atoms in functional groups such as amines, alcohols, and phenols. This process can increase the volatility of analytes for gas chromatography (GC) and improve ionization efficiency and chromatographic retention in liquid chromatography-mass spectrometry (LC-MS). Furthermore, the incorporation of an isotopic label through derivatization, as with this compound, enables the use of isotope dilution mass spectrometry, a gold standard for accurate quantification.
This guide will focus on comparing this compound with two widely used acylating agents:
-
Trifluoroacetic Anhydride (TFAA): A highly reactive reagent often used for the derivatization of amines and alcohols for GC-MS analysis.
-
Benzoyl Chloride (BzCl): A versatile reagent for derivatizing primary and secondary amines, phenols, and thiols, commonly employed in LC-MS applications.
Performance Comparison
The selection of a derivatization reagent is critical and depends on the analyte, the analytical platform, and the specific requirements of the assay. The following tables summarize the performance characteristics of this compound and its alternatives based on available data.
Table 1: Performance Characteristics of Acylating Derivatization Agents
| Feature | This compound | Trifluoroacetic Anhydride (TFAA) | Benzoyl Chloride (BzCl) |
| Primary Application | GC-MS, LC-MS (Isotopic Labeling) | GC-MS | LC-MS |
| Target Analytes | Amines, Alcohols, Phenols | Amines, Alcohols, Phenols | Primary & Secondary Amines, Phenols, Thiols |
| Key Advantage | Introduces stable isotope label for accurate quantification | High reactivity and volatility of derivatives | Improves chromatographic retention and ionization efficiency |
| Reaction Conditions | Mild to moderate | Often requires heating and a catalyst | Room temperature, rapid reaction |
| Byproducts | HCl | Trifluoroacetic acid | HCl |
Table 2: Quantitative Performance Data
| Parameter | Trichloroacetyl Chloride (as Chloroacetyl Chloride) | Trifluoroacetic Anhydride (TFAA) | Benzoyl Chloride (BzCl) |
| Limit of Detection (LOD) | As low as 0.19 ppm for chloroacetyl chloride (indirectly measured)[1] | Analyte dependent, can achieve low ng/mL levels | Sub-nM to low nM for various neurochemicals[2] |
| Limit of Quantification (LOQ) | 0.38 ppm for chloroacetyl chloride (indirectly measured)[1] | Analyte dependent | Below 10 nM for many compounds[2] |
| Linearity (R²) | >0.999[1] | Typically >0.99 | Typically >0.99 |
| Precision (%RSD) | <1% for chloroacetyl chloride[1] | Generally <15% | <10% for most analytes[2] |
| Recovery | 97.3% - 101.5% for chloroacetyl chloride[1] | Analyte and matrix dependent | Analyte and matrix dependent |
| Reaction Yield | Good to excellent for amino acid esters (76-82%)[2] | Generally high | High |
Note: Data for Trichloroacetyl Chloride is based on its non-isotopically labeled analog, Chloroacetyl Chloride, as specific quantitative performance data for the 13C2 version is limited in publicly available literature. The primary function of the 13C2 label is to serve as an internal standard for mass spectrometry, which inherently improves quantitative accuracy and precision.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are representative methodologies for Trichloroacetyl Chloride, TFAA, and Benzoyl Chloride.
Trichloroacetyl Chloride Derivatization of Amino Acid Methyl Esters (Proxy Protocol)
This protocol describes the synthesis of N-chloroacetyl amino acid methyl esters, which is analogous to the reaction with this compound.
-
Preparation: Dissolve the amino acid methyl ester hydrochloride in an aqueous solution of potassium carbonate (K₂CO₃) to form the free amino base.
-
Reaction: To the vigorously stirred solution, add Trichloroacetyl Chloride dropwise.
-
Stirring: Continue stirring the reaction mixture for 30 minutes at room temperature.
-
Extraction: Dilute the reaction with dichloromethane (CH₂Cl₂) and perform a liquid-liquid extraction.
-
Washing: Wash the organic layer with water and 1N hydrochloric acid (HCl).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain the derivatized product.[2]
Trifluoroacetic Anhydride (TFAA) Derivatization for GC-MS
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile, ethyl acetate).
-
Reagent Addition: Add TFAA and a catalyst/scavenger (e.g., pyridine or triethylamine) to the sample solution.
-
Reaction: Cap the vial and heat at a specified temperature (e.g., 60-100 °C) for a defined period (e.g., 30-60 minutes).
-
Evaporation: After cooling, evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for GC-MS analysis.
Benzoyl Chloride (BzCl) Derivatization for LC-MS
-
pH Adjustment: Adjust the pH of the aqueous sample to >11 using a sodium carbonate or borate buffer.
-
Reagent Addition: Add a solution of Benzoyl Chloride in a water-miscible organic solvent (e.g., acetonitrile).
-
Reaction: Vortex the mixture for a short period (typically 1-5 minutes) at room temperature.
-
Quenching: The reaction can be quenched by the addition of an acid or by direct injection.
-
Analysis: The derivatized sample is then ready for LC-MS analysis.[2]
Signaling Pathways and Experimental Workflows
The application of these derivatization techniques often falls within broader analytical workflows for metabolomics, proteomics, and drug metabolism studies.
Caption: A generalized experimental workflow for sample analysis involving a derivatization step.
Logical Relationships in Reagent Selection
The choice between this compound and other acylating agents is governed by the analytical goal.
Caption: Decision tree for selecting an appropriate acylating derivatization reagent based on the primary analytical objective.
Conclusion
This compound offers a distinct advantage in quantitative mass spectrometry by enabling stable isotope dilution analysis. While its reactivity is comparable to other acylating agents, the intrinsic isotopic label provides a powerful tool for achieving high accuracy and precision. For applications where absolute quantification is paramount, this compound is a superior choice.
In contrast, for applications primarily focused on enhancing volatility for GC-MS, TFAA remains a highly effective and widely used reagent. For improving chromatographic retention and ionization in LC-MS, particularly for amine-containing compounds, Benzoyl Chloride offers a rapid and robust solution.
The selection of the optimal derivatization strategy will always be application-specific. Researchers should consider the nature of their analytes, the analytical instrumentation available, and the ultimate goals of their study when choosing a derivatization reagent. This guide provides a framework for making an informed decision in this critical step of the analytical workflow.
References
A Comparative Guide to Isotope Dilution Mass Spectrometry with Trichloroacetyl Chloride-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive measurement principle, offering high precision and accuracy by correcting for sample preparation losses and instrument variability. The choice of derivatizing agent is crucial for analytes that are not directly amenable to mass spectrometric analysis. This guide provides an objective comparison of IDMS using Trichloroacetyl Chloride-¹³C₂, juxtaposed with alternative derivatization strategies, supported by available experimental data.
Principle of Derivatization in IDMS
Derivatization in mass spectrometry serves to:
-
Increase the volatility and thermal stability of analytes for gas chromatography.
-
Enhance ionization efficiency in mass spectrometry.
-
Improve chromatographic separation.
-
Introduce specific fragmentation patterns for targeted analysis.
Trichloroacetyl Chloride-¹³C₂ is a reactive acylating agent that introduces a trichloroacetyl group to functional moieties such as primary and secondary amines, and phenols. The incorporation of two ¹³C atoms provides a distinct mass shift, enabling its use as an internal standard in IDMS.
Performance Comparison of Derivatization Agents
While direct performance data for Trichloroacetyl Chloride-¹³C₂ in IDMS is not extensively published, we can infer its potential performance by examining a structurally similar derivatizing agent, 2,2,2-trichloroethyl chloroformate, and compare it with other common derivatization techniques.
Table 1: Comparison of Quantitative Performance of Derivatizing Agents for the Analysis of Amphetamines by GC-MS
| Parameter | 2,2,2-Trichloroethyl Chloroformate[1][2] | Pentafluoropropionyl Anhydride (PFPA)[1] |
| Analyte | Amphetamine & Methamphetamine | Amphetamine & Methamphetamine |
| Linearity | 250 - 5,000 ng/mL | Good correlation with 2,2,2-trichloroethyl chloroformate method |
| Recovery | 74 - 89% | Not explicitly stated, but method correlation is good |
| Precision (Within-run) | 3.6 - 4.8% | Not explicitly stated |
| Precision (Between-run) | 5.3 - 6.7% | Not explicitly stated |
| Limit of Detection (LOD) | 100 ng/mL (scan mode) | Not explicitly stated |
Table 2: General Comparison of Common Derivatization Agent Classes
| Derivatization Agent Class | Target Functional Groups | Advantages | Disadvantages |
| Acylating Agents (e.g., Trichloroacetyl Chloride, Benzoyl Chloride) | Primary & Secondary Amines, Phenols, Alcohols | Fast reactions, stable derivatives, can improve chromatographic properties. | Can be non-specific, may require removal of excess reagent.[3] |
| Silylating Agents (e.g., BSTFA, MSTFA) | Alcohols, Phenols, Carboxylic Acids, Amines, Amides | Highly versatile, produces volatile and thermally stable derivatives.[4] | Derivatives can be sensitive to moisture. |
| Alkylating Agents (e.g., Alkyl Chloroformates, Alkyl Halides) | Carboxylic Acids, Phenols, Amines | Forms stable esters and ethers, can improve volatility. | Some reagents can be highly toxic. |
Experimental Protocols
A detailed experimental protocol is essential for reproducible and accurate results. Below is a representative protocol for the derivatization of primary and secondary amines using an acyl chloride, which can be adapted for Trichloroacetyl Chloride-¹³C₂.
Protocol: Derivatization of Primary and Secondary Amines with Acyl Chlorides for GC-MS Analysis
1. Sample Preparation:
- To 100 µL of the sample solution (in a suitable aprotic solvent like acetonitrile or ethyl acetate), add an appropriate amount of the isotopically labeled internal standard (e.g., analyte derivatized with Trichloroacetyl Chloride-¹³C₂).
- Add a catalyst if necessary (e.g., pyridine or triethylamine) to scavenge the HCl byproduct. A typical concentration is 10-20 µL of a 10% solution in the reaction solvent.
2. Derivatization Reaction:
- Add the derivatizing agent (e.g., Trichloroacetyl Chloride) in excess. A typical starting point is 50 µL of a 10% solution in an aprotic solvent.
- Vortex the mixture for 1 minute.
- Incubate the reaction mixture. Reaction conditions can vary depending on the analyte and reagent. For many acyl chlorides, the reaction proceeds to completion within 10-30 minutes at room temperature or with gentle heating (e.g., 60-80°C).[1][2]
3. Quenching and Extraction:
- After the reaction is complete, quench any remaining derivatizing agent by adding a small amount of a protic solvent like methanol.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in a solvent suitable for injection into the GC-MS system (e.g., ethyl acetate or hexane).
4. GC-MS Analysis:
- Inject an aliquot of the reconstituted sample into the GC-MS.
- The gas chromatograph separates the derivatized analyte from other components in the sample matrix.
- The mass spectrometer detects and quantifies the derivatized analyte and its isotopically labeled internal standard.
Visualizing the Workflow and Concepts
Caption: Isotope Dilution Mass Spectrometry Workflow.
Caption: General Derivatization Reaction Scheme.
Conclusion
Trichloroacetyl Chloride-¹³C₂ presents a viable option for the derivatization of specific classes of compounds in IDMS, particularly primary and secondary amines and phenols. Its utility stems from the introduction of a stable isotopic label and the formation of derivatives with favorable chromatographic and mass spectrometric properties. While direct comparative data is limited, insights from similar halogenated acylating agents suggest it can offer good linearity, recovery, and precision.
The choice of the optimal derivatizing agent will always be analyte and matrix-dependent. Researchers should consider the functional groups present in the analyte, the desired sensitivity, and the available instrumentation. For a robust and validated method, a thorough comparison of different derivatization strategies, including acylation, silylation, and alkylation, is recommended. The protocols and comparative data presented in this guide serve as a foundational resource for developing and implementing high-quality quantitative analytical methods using IDMS.
References
- 1. A rapid novel derivatization of amphetamine and methamphetamine using 2,2,2-trichloroethyl chloroformate for gas chromatography electron ionization and chemical ionization mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an analytical method for human plasma free amino acids by high-performance liquid chromatography ionization mass spectrometry using automated precolumn derivatization. | Semantic Scholar [semanticscholar.org]
Performance evaluation of Trichloroacetyl Chloride-13C2 in complex matrices
For researchers, scientists, and drug development professionals seeking robust and reliable quantification of analytes in complex biological matrices, the choice of internal standard and derivatization strategy is paramount. This guide provides an in-depth comparison of Trichloroacetyl Chloride-13C2 as a derivatizing agent for generating stable isotope-labeled internal standards in situ, evaluating its performance against other common derivatization reagents.
This compound is a specialized reagent used in mass spectrometry-based quantitative analysis. It introduces a stable isotope label (¹³C₂) onto analytes containing hydroxyl, amino, or thiol functional groups through an acylation reaction. This in-situ generation of a stable isotope-labeled (SIL) internal standard is a powerful technique to correct for variability in sample preparation and matrix effects, ultimately leading to more accurate and precise quantification. The distinct mass shift introduced by the ¹³C₂ label allows for the clear differentiation of the analyte from its internal standard in the mass spectrometer.
Comparison with Alternative Derivatization Reagents
The selection of a derivatization reagent is critical and depends on the analyte's functional groups, the complexity of the matrix, and the analytical technique employed (GC-MS or LC-MS). While this compound offers the significant advantage of creating a co-eluting SIL internal standard, other reagents are widely used for enhancing volatility, improving chromatographic separation, and increasing ionization efficiency.
Common alternatives include other acylating agents like Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA), as well as silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
| Reagent Class | Example Reagent(s) | Primary Function | Key Advantages | Key Disadvantages |
| Isotopic Acylating Agent | This compound | In-situ generation of SIL internal standard | Excellent correction for matrix effects; high precision and accuracy. | Reactivity with multiple functional groups may require optimization; potential for in-source fragmentation. |
| Fluorinated Acylating Agents | PFPA, HFBA, Trifluoroacetic Anhydride (TFAA) | Increase volatility and electron capture response (for GC-ECD) | Excellent for GC-MS analysis of amines and phenols; produces stable derivatives.[1] | Does not inherently provide a stable isotope label for internal standardization; requires a separate SIL analog of the analyte. |
| Silylating Agents | BSTFA, MSTFA | Increase volatility and thermal stability | Highly effective for hydroxyl and carboxylic acid groups; widely used in GC-MS. | Derivatives can be sensitive to moisture; may not be suitable for LC-MS. |
| Alkylating Agents | Alkyl Chloroformates (e.g., Methyl Chloroformate) | Derivatization of amines and carboxylic acids | Can be used with stable isotope-labeled reagents (e.g., d3-MCF) for quantification.[2] | Reaction conditions may need careful control. |
Experimental Data Summary
While direct comparative studies showcasing this compound against all other reagent types for a single analyte are limited in publicly available literature, we can infer its performance based on studies comparing different classes of derivatizing agents for similar applications.
For instance, a study comparing HFBA, PFPA, and TFAA for the analysis of amphetamines in oral fluid by GC-MS found that PFPA provided the best sensitivity.[1] The linearity for all three reagents was excellent (r² > 0.97), with PFPA achieving r² values of 0.99.[1] Although this compound was not included in this particular study, its primary advantage would be the simultaneous introduction of a stable isotope label, which is crucial for mitigating matrix effects that are common in complex samples like oral fluid. The use of a deuterated internal standard in the aforementioned study highlights the importance of isotopic correction, a feature inherently provided by this compound derivatization.
Experimental Protocols
Below are generalized experimental protocols for derivatization using an acylating agent like this compound for GC-MS analysis. It is crucial to optimize these protocols for specific analytes and matrices.
General Derivatization Protocol for GC-MS Analysis
Objective: To derivatize an analyte containing a hydroxyl, amino, or thiol group in a biological matrix extract for quantitative analysis.
Materials:
-
Dried extract of the biological matrix (e.g., plasma, urine)
-
This compound solution (e.g., 10% in a suitable aprotic solvent like acetonitrile or toluene)
-
A basic catalyst (e.g., pyridine, triethylamine)
-
Anhydrous sodium sulfate
-
GC-MS grade solvent for reconstitution (e.g., ethyl acetate, hexane)
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry, as moisture will react with the acylating reagent. This can be achieved by evaporation under a stream of nitrogen.
-
Derivatization Reaction:
-
To the dried extract, add 50 µL of the this compound solution.
-
Add 10 µL of a basic catalyst (e.g., pyridine) to facilitate the reaction.
-
Vortex the mixture for 30 seconds.
-
Heat the reaction vial at 60-70°C for 30-60 minutes. The optimal time and temperature should be determined empirically for the specific analyte.
-
-
Reaction Quenching and Extraction (if necessary):
-
After cooling to room temperature, the reaction can be quenched by the addition of a small amount of methanol.
-
If necessary, perform a liquid-liquid extraction to isolate the derivatized analyte. Add a water-immiscible organic solvent (e.g., ethyl acetate) and water, vortex, and collect the organic layer.
-
-
Drying and Reconstitution:
-
Dry the organic extract containing the derivatized analyte with anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of GC-MS grade solvent for injection.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram, generated using Graphviz, illustrates the key steps in a typical quantitative analysis using this compound derivatization.
Signaling Pathway and Logical Relationships
The core principle behind using this compound is the creation of an ideal internal standard that behaves identically to the analyte during analysis, thereby correcting for any variations. This logical relationship is depicted in the diagram below.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
